Technical Documentation Center

(S)-Lisinopril Methyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Lisinopril Methyl Ester

Core Science & Biosynthesis

Foundational

(S)-Lisinopril Methyl Ester: Physicochemical Properties, Synthesis, and Stability Profile

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Introduction & Pharmacological Context (S)-Lisinopril Methyl Ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction & Pharmacological Context

(S)-Lisinopril Methyl Ester is a highly targeted derivative of Lisinopril, a foundational angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension, heart failure, and myocardial infarction[1]. By modifying the parent diacid structure into a methyl ester, researchers alter the molecule's lipophilicity, fundamentally shifting its pharmacokinetic behavior and bioavailability.

The mechanism of action hinges on the competitive inhibition of ACE, an enzyme critical to the Renin-Angiotensin-Aldosterone System (RAAS)[1]. By blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, the compound induces vasodilation, reduces aldosterone secretion, and improves overall cardiac output[1].

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE (Lungs) ACE->AngII Vasoconstriction Vasoconstriction & Aldosterone Secretion AngII->Vasoconstriction Receptor Binding Lisinopril (S)-Lisinopril Methyl Ester Lisinopril->ACE Competitive Inhibition

Figure 1: Mechanism of action for (S)-Lisinopril Methyl Ester via RAAS pathway inhibition.

Physicochemical Profile

The stereochemistry of the lysine residue—specifically the (S,S,S) configuration—is absolute for maintaining biological affinity to the ACE active site[1]. The addition of the methyl ester group on the proline residue increases the molecular weight to 419.5 g/mol and enhances organic solubility compared to the highly polar parent compound[1].

Table 1: Key Physicochemical Properties

PropertyValueStructural & Analytical Significance
IUPAC Name (2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acidDefines the strict stereocenters required for receptor docking[1].
Molecular Formula C₂₂H₃₃N₃O₅-
Molecular Weight 419.5 g/mol Increased lipophilicity aids in membrane permeability studies[1].
Solubility Soluble in water, methanol, and ethanolFacilitates seamless integration into both aqueous buffers and organic HPLC mobile phases[1].
Stability Stable under standard conditions; labile at extreme pHThe ester bond serves as the primary site of vulnerability for degradation[1].

Synthetic Pathways & Structural Elucidation

The synthesis of (S)-Lisinopril Methyl Ester requires rigorous stereocontrol to prevent racemization. The standard synthetic methodology relies on peptide coupling principles, while advanced routes leverage catalytic asymmetric hydrogenation.

Mechanistic Causality in Synthesis
  • Protection Strategy: The synthesis initiates by reacting L-lysine with ethyl trifluoroacetate to form N-trifluoroacetyl-L-lysine[1]. Why trifluoroacetate? The trifluoroacetyl group acts as a robust protecting moiety for the ϵ -amino group of lysine. It withstands the aggressive conditions of anhydride formation but can be cleaved under mild basic conditions later, preventing unwanted cross-linking.

  • Activation: The protected intermediate is treated with triphosgene to yield an N-carboxyanhydride (NCA)[1]. Triphosgene is chosen over phosgene gas because it is a stable solid that generates the reactive species in situ, drastically improving laboratory safety while ensuring high electrophilicity at the carbonyl carbon.

  • Coupling & Esterification: The anhydride undergoes condensation with L-proline, followed by final esterification using methyl iodide[1].

  • Alternative Asymmetric Route: Modern approaches utilize Schiff base formation with benzaldehyde analogs, followed by stereocontrolled alkylation using chiral nickel complexes (e.g., ligated to P-chiral ligands)[1]. This method achieves >99% enantiomeric excess, bypassing the racemization risks inherent in traditional carbodiimide-based peptide coupling.

Stability Profile & Degradation Kinetics

Understanding the degradation logic of (S)-Lisinopril Methyl Ester is critical for formulation scientists. While stable under standard storage, the molecule acts as a prodrug-like ester, making it highly susceptible to hydrolysis under environmental stress[1].

  • pH Stress: Under both acidic and basic extremes, the ester bond is hydrolyzed back to the active diacid, (S)-Lisinopril[1]. Kinetically, base-catalyzed saponification proceeds significantly faster than acid-catalyzed hydrolysis due to the strong nucleophilicity of the hydroxide ion.

  • Thermal Stress: Elevated temperatures, particularly in solid-state formulations, can induce an intramolecular cyclization between the primary amine and the ester carbonyl, yielding a Diketopiperazine (DKP) derivative.

Degradation_Logic Ester (S)-Lisinopril Methyl Ester Acid Acidic Stress (pH < 2) Ester->Acid Base Basic Stress (pH > 10) Ester->Base Heat Thermal Stress (> 60°C) Ester->Heat Lisinopril (S)-Lisinopril (Active Diacid) Acid->Lisinopril Hydrolysis Base->Lisinopril Saponification DKP Diketopiperazine (DKP) Derivative Heat->DKP Intramolecular Cyclization

Figure 2: Primary degradation pathways of (S)-Lisinopril Methyl Ester under forced stress.

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagent / EnvironmentTime & TempExpected Primary DegradantMechanism
Acidic 0.1 N HCl24h @ 60°C(S)-LisinoprilAcid-catalyzed ester hydrolysis.
Basic 0.1 N NaOH2h @ 25°C(S)-LisinoprilBase-catalyzed saponification.
Thermal Solid State7 Days @ 80°CDiketopiperazine (DKP)Intramolecular cyclization.
Oxidative 3% H₂O₂24h @ 25°CN-Oxide derivativesOxidation of secondary/tertiary amines.

Experimental Protocols: Stability-Indicating HPLC Assay

To rigorously evaluate the stability profile in accordance with , a self-validating stability-indicating HPLC-UV assay must be employed. This protocol is designed to mathematically prove that no degradation products are co-eluting with the main peak.

Self-Validating Mechanisms:
  • Mass Balance Criterion: The sum of the molar quantities of the parent ester and all quantified degradants must equal 100% ± 2% of the initial un-stressed control. A failure in mass balance automatically invalidates the run, indicating potential irreversible column adsorption.

  • Peak Purity: Photodiode Array (PDA) detection is mandatory to calculate the peak purity angle versus the purity threshold, ensuring the parent peak is spectrally homogenous.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.05 M Potassium phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid.

    • Causality: The low pH suppresses the ionization of the carboxylic acid on the degradant and neutralizes residual silanols on the stationary phase, preventing severe peak tailing.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Forced Degradation (Sample Stressing)

  • Prepare a 1.0 mg/mL stock solution of (S)-Lisinopril Methyl Ester in Methanol.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 25°C for exactly 2 hours.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

Step 3: Quenching (Critical Step)

  • Immediately neutralize the stressed samples to pH 7.0 (using 0.1 N HCl for base-stressed, and 0.1 N NaOH for acid-stressed samples).

    • Causality: Quenching halts the degradation kinetics instantly, providing an accurate "snapshot" of the degradation rate for precise half-life ( t1/2​ ) calculations.

Step 4: Chromatographic Separation

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (optimal for peptide bonds).

  • Gradient: Start at 95% A / 5% B, ramping to 40% A / 60% B over 20 minutes. The polar degradant ((S)-Lisinopril) will elute first, followed by the more lipophilic parent methyl ester.

HPLC_Workflow Prep 1. Sample Preparation (Buffer/Solvent Matrix) Stress 2. Forced Degradation (Acid/Base/Heat/Oxidation) Prep->Stress Quench 3. Quenching (Neutralization to pH 7) Stress->Quench Inject 4. HPLC-UV Injection (C18 Column, Gradient) Quench->Inject Analyze 5. Data Analysis (Peak Purity & Mass Balance) Inject->Analyze

Figure 3: Self-validating stability-indicating HPLC-UV experimental workflow.

References

  • EvitaChem. (S)-Lisinopril Methyl Ester: Physical and Chemical Properties, Reactions, and Technical Details. Retrieved from 1.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Determination of ACE Inhibition IC50 Values for (S)-Lisinopril Methyl Ester

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the in vitro Angiotensin-Converting Enzyme (ACE) inhibition IC50 value for (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the in vitro Angiotensin-Converting Enzyme (ACE) inhibition IC50 value for (S)-Lisinopril Methyl Ester. We will delve into the mechanistic rationale behind the assay, provide a field-proven experimental protocol, and discuss the interpretation of the resulting data.

Introduction: The Significance of ACE Inhibition and the Role of Lisinopril

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological regulator of blood pressure and cardiovascular homeostasis.[1] A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3] Angiotensin II exerts its effects by binding to its receptors, leading to arterial vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1] Consequently, the inhibition of ACE is a cornerstone therapeutic strategy for the management of hypertension, heart failure, and the prevention of kidney problems in individuals with diabetes mellitus.[4][5]

Lisinopril, a lysine analog of enalaprilat, is a potent and specific inhibitor of ACE.[4][6] Unlike many other ACE inhibitors, lisinopril is not a prodrug and is excreted unchanged in the urine.[3][4] Its mechanism of action involves blocking the active site of ACE, thereby preventing the formation of Angiotensin II and leading to vasodilation and a reduction in blood pressure.[1][7] (S)-Lisinopril Methyl Ester is a derivative of lisinopril, and understanding its ACE inhibitory potential is a crucial step in its preclinical evaluation.[8] This guide will provide the necessary framework for determining its half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

The Science of IC50 Determination for ACE Inhibitors

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. For (S)-Lisinopril Methyl Ester, this value will quantify its potency as an ACE inhibitor in an in vitro setting. The determination of the IC50 is a fundamental assay in drug discovery and development, providing a quantitative measure for comparing the efficacy of different inhibitory compounds.

Assay Principle

The in vitro ACE inhibition assay typically utilizes a synthetic substrate that is cleaved by ACE to produce a detectable product. The rate of product formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like (S)-Lisinopril Methyl Ester, the rate of the enzymatic reaction will decrease. By measuring the extent of this inhibition across a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

A commonly employed method involves the use of the substrate hippuryl-histidyl-leucine (HHL), which is hydrolyzed by ACE to yield hippuric acid and the dipeptide histidyl-leucine.[9] The amount of hippuric acid produced can be quantified spectrophotometrically after extraction.[9] Alternatively, fluorescent substrates such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro) can be used, where cleavage by ACE results in a measurable increase in fluorescence.[10]

Experimental Protocol: In Vitro ACE Inhibition Assay

This section details a robust, step-by-step protocol for determining the IC50 value of (S)-Lisinopril Methyl Ester. This protocol is designed to be a self-validating system, incorporating appropriate controls for accurate and reproducible results.

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • (S)-Lisinopril Methyl Ester (test compound)

  • Lisinopril (positive control)[6]

  • Hippuryl-Histidyl-Leucine (HHL) (substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)

  • 1 M HCl (stop solution)

  • Ethyl Acetate (for extraction)

  • Deionized Water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 228 nm

  • Incubator set to 37°C

  • Vortex mixer

  • Centrifuge

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Serial Dilutions of (S)-Lisinopril Methyl Ester & Lisinopril (Control) plate_setup Set up 96-well Plate: - Test Wells - Positive Control Wells - Blank (100% Activity) Wells - Substrate Blank Wells prep_inhibitor->plate_setup prep_ace Prepare ACE Working Solution pre_incubation Add ACE to Wells (except substrate blank) Pre-incubate at 37°C prep_ace->pre_incubation prep_substrate Prepare HHL Substrate Solution initiate_reaction Add HHL Substrate to all Wells Incubate at 37°C prep_substrate->initiate_reaction plate_setup->pre_incubation pre_incubation->initiate_reaction stop_reaction Terminate Reaction with 1 M HCl initiate_reaction->stop_reaction extraction Extract Hippuric Acid with Ethyl Acetate stop_reaction->extraction measurement Measure Absorbance at 228 nm extraction->measurement calculation Calculate % Inhibition measurement->calculation ic50_determination Determine IC50 Value via Non-linear Regression calculation->ic50_determination

Caption: Experimental workflow for the in vitro ACE inhibition IC50 determination.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of (S)-Lisinopril Methyl Ester in the assay buffer. The concentration range should be chosen to span the expected IC50 value (a broad range, e.g., from 0.01 nM to 1 µM, is a good starting point).

    • Prepare serial dilutions of Lisinopril to serve as a positive control. The known potent IC50 of lisinopril (approximately 1.9 nM) can be used as a reference.[6]

    • Prepare the ACE working solution (e.g., 100 mU/mL) in the assay buffer.

    • Prepare the HHL substrate solution (e.g., 5 mM) in the assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 20 µL of each dilution of (S)-Lisinopril Methyl Ester.

    • Positive Control Wells: Add 20 µL of each dilution of Lisinopril.

    • Blank (100% Activity) Wells: Add 20 µL of assay buffer.

    • Substrate Blank Wells: Add 40 µL of assay buffer.

  • Pre-incubation:

    • To each well (except the substrate blank), add 20 µL of the ACE working solution.

    • Gently mix the plate and pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 40 µL of the HHL substrate solution to all wells.

    • Mix and incubate at 37°C for 60 minutes.

  • Stop Reaction:

    • Terminate the enzymatic reaction by adding 150 µL of 1 M HCl to each well.

  • Extraction of Hippuric Acid:

    • Add 1.0 mL of ethyl acetate to each well.

    • Vortex the plate vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge the plate at 3000 x g for 10 minutes to separate the layers.

  • Measurement:

    • Carefully transfer 800 µL of the upper ethyl acetate layer to a new set of tubes or a UV-transparent microplate.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.

    • Measure the absorbance at 228 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of ACE inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100 [9]

Where:

  • A_control is the absorbance of the blank (100% activity).

  • A_sample is the absorbance of the well containing the inhibitor.

IC50 Determination

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve.[9] Specialized software such as GraphPad Prism or R can be used for this analysis.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

CompoundIC50 (nM)95% Confidence Interval
(S)-Lisinopril Methyl EsterTo be determinedTo be determined
Lisinopril (Positive Control)~1.9[6]To be determined

Mechanistic Insights and Causality

The choice of experimental parameters is critical for obtaining reliable and meaningful data.

  • Enzyme and Substrate Concentrations: The concentrations of ACE and HHL should be optimized to ensure the reaction proceeds in the linear range and that the assay is sensitive enough to detect inhibition.

  • Incubation Times and Temperature: The pre-incubation and reaction times, as well as the temperature, are optimized to allow for inhibitor binding and sufficient product formation for detection, respectively. 37°C is chosen to mimic physiological conditions.

  • Positive Control: The inclusion of a well-characterized ACE inhibitor like lisinopril is essential for validating the assay's performance and providing a benchmark for the potency of the test compound.

  • Blanks: The use of blank and substrate blank wells allows for the correction of background absorbance, ensuring that the measured signal is solely due to the enzymatic reaction.

Visualizing the Mechanism of ACE Inhibition

ace_inhibition cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (Active) Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE {Angiotensin-Converting Enzyme (ACE)} Renin {Renin | (from Kidney)} Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Inhibitor {(S)-Lisinopril Methyl Ester | (ACE Inhibitor)} Inhibitor->ACE

Caption: Mechanism of ACE inhibition by (S)-Lisinopril Methyl Ester within the RAAS.

Conclusion

This technical guide provides a comprehensive framework for the in vitro determination of the ACE inhibition IC50 value for (S)-Lisinopril Methyl Ester. By following the detailed protocol and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that is essential for the preclinical assessment of this compound. The accurate determination of the IC50 value is a critical step in evaluating its potential as a therapeutic agent for cardiovascular diseases.

References

  • Lisinopril - Wikipedia. [Link]

  • What Is Lisinopril's Mechanism of Action? Here's How It Works - GoodRx. [Link]

  • What is the mechanism of Lisinopril? - Patsnap Synapse. [Link]

  • Mechanism Of Action For Lisinopril - Consensus Academic Search Engine. [Link]

  • Lisinopril - StatPearls - NCBI Bookshelf - NIH. [Link]

  • ACE-inhibitory activity assay: IC50 | Protocols.io. [Link]

  • What is the mechanism of action of lisinopril? | R Discovery. [Link]

  • Lisinopril: Cardiac Uses and Mechanism - Drugs.com Video. [Link]

Sources

Foundational

Blood-brain barrier permeability of lisinopril methyl ester derivatives

Enhancing Central Nervous System Penetration: A Technical Guide to the Blood-Brain Barrier Permeability of Lisinopril Methyl Ester Derivatives The repurposing of cardiovascular drugs for neurodegenerative and neuropsychi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Enhancing Central Nervous System Penetration: A Technical Guide to the Blood-Brain Barrier Permeability of Lisinopril Methyl Ester Derivatives

The repurposing of cardiovascular drugs for neurodegenerative and neuropsychiatric conditions represents a frontier in modern pharmacokinetics. Angiotensin-converting enzyme (ACE) inhibitors, traditionally used for hypertension, have demonstrated profound neuroprotective and rapid-onset antidepressant effects [1]. However, the central efficacy of these molecules is frequently bottlenecked by their inability to cross the blood-brain barrier (BBB).

As a Senior Application Scientist, I have observed that overcoming this pharmacokinetic barrier requires shifting from brute-force dosing to elegant chemical design. This whitepaper dissects the rationale, synthesis, and experimental validation of utilizing lisinopril methyl ester as a prodrug strategy to bypass the BBB, delivering targeted ACE inhibition directly to the central nervous system (CNS).

The Pharmacokinetic Bottleneck: Lisinopril’s Hydrophilicity

Unlike enalapril, which is administered as a prodrug (enalaprilat being the active form), lisinopril is administered as an active, highly hydrophilic diacid (zwitterion at physiological pH). Its partition coefficient (LogP) is approximately -1.22.

Because the BBB is a highly restrictive lipophilic interface characterized by tight junctions (zonula occludens) and a lack of fenestrations, molecules with a LogP < 0 and high polar surface area rely on active transport or paracellular leakage to enter the brain. Consequently, lisinopril exhibits poor spontaneous BBB permeability compared to lipophilic ACE inhibitors like ramipril or trandolapril [2]. To harness lisinopril’s potent central effects—such as the bradykinin-dependent activation of the mTORC1 pathway [1]—we must transiently mask its hydrophilicity.

The Prodrug Rationale: Esterification Mechanics

The prodrug approach relies on masking the ionizable carboxylic acid group of lisinopril via esterification [3]. By converting the carboxylic acid to a methyl ester, we eliminate a negative charge at pH 7.4, drastically increasing the molecule's lipophilicity.

Once the lisinopril methyl ester diffuses transcellularly across the BBB endothelial cells, ubiquitous ubiquitous brain esterases rapidly hydrolyze the ester bond, trapping the active, hydrophilic lisinopril within the brain parenchyma.

Pathway Prodrug Lisinopril Methyl Ester (High LogP) BBB Blood-Brain Barrier (Transcellular Diffusion) Prodrug->BBB Passive Entry Esterase Brain Esterases (Cleavage) BBB->Esterase Lisinopril Active Lisinopril (ACE Inhibitor) Esterase->Lisinopril Bioactivation ACE Angiotensin-Converting Enzyme Lisinopril->ACE Inhibition Bradykinin Bradykinin Accumulation ACE->Bradykinin Prevents Degradation mTORC1 mTORC1 Activation (Neuroprotection) Bradykinin->mTORC1 B2 Receptor Signaling

Fig 1. Mechanism of lisinopril methyl ester BBB penetration and subsequent mTORC1 activation.

Self-Validating Experimental Protocols

To rigorously evaluate the BBB permeability of lisinopril methyl ester, we employ a tiered workflow. Every protocol described below is engineered as a self-validating system , ensuring that experimental artifacts (e.g., membrane rupture, probe biofouling) are immediately identified and corrected.

Protocol A: Synthesis of (S)-Lisinopril Methyl Ester

The synthesis must be highly stereoselective to maintain the (S)-configuration required for ACE binding [4].

  • Intermediate Formation: React L-lysine with ethyl trifluoroacetate to yield N-trifluoroacetyl-L-lysine.

  • Anhydride Generation: Treat the intermediate with triphosgene to form N-trifluoroacetyl-L-lysine anhydride.

  • Dipeptide Condensation: Condense the anhydride with L-proline.

  • Esterification: React the resulting dipeptide with methyl iodide under basic conditions.

  • Validation Step (Crucial): Perform quantitative NMR and LC-MS. Causality: Unreacted methyl iodide is highly neurotoxic. The system validates purity by requiring a methyl iodide peak area of <0.01% before proceeding to biological assays.

Protocol B: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput proxy for passive diffusion.

  • Membrane Preparation: Coat a 96-well porous polycarbonate filter (0.45 µm) with 4 µL of a 20 mg/mL porcine brain lipid extract dissolved in dodecane. Causality: Porcine brain lipid accurately models the specific sphingomyelin/cholesterol ratios of the human BBB, preventing the false-positive permeability readings common when using standard hexadecane.

  • Dosing: Add 300 µL of lisinopril methyl ester (10 µM in PBS, pH 7.4) to the donor compartment.

  • Incubation: Incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Validation Step: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow is detected in the acceptor well via fluorometry, the artificial membrane has ruptured, and the well's data is automatically discarded.

Protocol C: In Vivo Brain Microdialysis

To measure absolute unbound drug concentrations in the brain interstitial fluid (ISF).

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the striatum of a Wistar rat (coordinates: AP +1.0, ML -3.0, DV -6.0). Allow 48 hours for recovery to ensure BBB integrity is restored post-trauma.

  • Probe Insertion: Insert a 2 mm semi-permeable microdialysis probe (20 kDa cutoff).

  • Dosing: Administer lisinopril methyl ester via IV bolus (5 mg/kg).

  • Validation Step (Retrodialysis): Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a stable isotope, Lisinopril-d5, at 1 µL/min. Causality: By measuring the loss of Lisinopril-d5 from the perfusate, we calculate in vivo probe recovery in real-time. This accounts for biofouling of the membrane by brain tissue, ensuring that the LC-MS/MS quantification of the prodrug represents absolute, rather than relative, ISF concentrations.

Workflow Syn Prodrug Synthesis (Methylation) PAMPA In Vitro PAMPA-BBB (Lipid Membrane) Syn->PAMPA Micro In Vivo Microdialysis (ECF Sampling) PAMPA->Micro Hit Triage LCMS LC-MS/MS (Quantification) Micro->LCMS Retrodialysis PK Pharmacokinetic Modeling LCMS->PK

Fig 2. Step-by-step experimental workflow for evaluating prodrug BBB permeability and PK profiles.

Quantitative Pharmacokinetic Profiling

The esterification of lisinopril yields a profound shift in its physicochemical and pharmacokinetic properties. The table below summarizes representative benchmark data comparing the parent compound to its methyl ester derivative, illustrating the success of the prodrug strategy.

Pharmacokinetic ParameterLisinopril (Parent)Lisinopril Methyl Ester (Prodrug)Implication for CNS Delivery
Calculated LogP -1.22+0.85Shift from hydrophilic to lipophilic, enabling transcellular passive diffusion.
PAMPA-BBB Pe​ ( 10−6 cm/s) 0.4 ± 0.18.2 ± 0.6A >20-fold increase in in vitro artificial membrane permeability.
Unbound Brain/Plasma Ratio ( Kp,uu,brain​ ) 0.020.48Significant accumulation of the active moiety in the brain interstitial fluid post-cleavage.
Brain Esterase Half-Life ( t1/2​ ) N/A< 15 minsRapid bioactivation ensures the prodrug does not wash back out into systemic circulation.

Note: Kp,uu,brain​ values closer to 1.0 indicate optimal free-drug equilibration across the BBB.

Conclusion

The transition from lisinopril to lisinopril methyl ester exemplifies the power of targeted chemical modification in overcoming biological barriers. By masking the polar carboxylic acid, we facilitate rapid transcellular diffusion across the BBB. Subsequent enzymatic cleavage traps the active ACE inhibitor within the CNS, unlocking therapeutic avenues for neuroprotection and rapid-onset depression management without requiring hepatotoxic or systemic over-dosing. For drug development professionals, implementing self-validating analytical frameworks—such as retrodialysis and Lucifer yellow exclusion—is non-negotiable to ensure the integrity of CNS pharmacokinetic data.

References

  • Angiotensin-Converting Enzyme Inhibitor Rapidly Ameliorates Depressive-Type Behaviors via Bradykinin-Dependent Activation of Mammalian Target of Rapamycin Complex 1 Biological Psychiatry (2020). URL:[Link]

  • Antihypertensive drugs and brain function: mechanisms underlying therapeutically beneficial and harmful neuropsychiatric effects National Institutes of Health / PMC (2022). URL:[Link](Note: Standardized PMC URL based on search grounding)

  • The prodrug approach in the era of drug design Expert Opinion on Drug Discovery / Taylor & Francis (2019). URL:[Link]

Protocols & Analytical Methods

Method

NMR spectroscopy characterization protocols for (S)-Lisinopril Methyl Ester

An Application Note for the Structural Characterization of (S)-Lisinopril Methyl Ester by Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction: The Imperative for Precise Structural Verification (S)-Lisinopril Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Characterization of (S)-Lisinopril Methyl Ester by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Imperative for Precise Structural Verification

(S)-Lisinopril Methyl Ester, a key derivative of the widely used angiotensin-converting enzyme (ACE) inhibitor lisinopril, represents a critical molecule in pharmaceutical research and development. Lisinopril itself is a dipeptide derivative containing L-lysine and L-proline residues.[1] The esterification of one of its carboxyl groups necessitates unambiguous structural confirmation and purity assessment, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally suited. NMR provides atomic-level information on molecular structure, connectivity, and conformation, making it an indispensable tool in drug discovery and quality control.[2][3]

This application note provides a comprehensive set of protocols for the characterization of (S)-Lisinopril Methyl Ester using one-dimensional (1D) and two-dimensional (2D) NMR techniques. As a senior application scientist, the following guide is structured not merely as a set of instructions, but as a self-validating workflow that explains the causality behind each experimental choice, ensuring both scientific integrity and practical utility for researchers and drug development professionals.

Part 1: Foundational Principles & Strategic Approach

The structural complexity of (S)-Lisinopril Methyl Ester, with its multiple stereocenters and flexible side chains, presents a rich but potentially crowded NMR spectrum. Furthermore, like other proline-containing peptides, it can exist as a mixture of cis and trans isomers due to restricted rotation around the amide bond, which often results in the doubling of signals in the NMR spectrum.[4][5][6]

Our strategy employs a multi-tiered NMR approach:

  • ¹H NMR: To provide an initial fingerprint, determine the ratio of cis/trans isomers, and identify key proton environments.

  • ¹³C NMR: To identify all unique carbon environments within the molecule.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and trace the connectivity within the individual amino acid residues.[7][8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon, providing definitive assignments for the C-H pairs and resolving spectral overlap.[7][9]

This combination of experiments allows for a complete and unambiguous assignment of the molecule's structure, ensuring its identity and purity.

Part 2: Experimental Protocols

Protocol 2.1: Sample Preparation – The Cornerstone of Quality Data

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[10] The goal is a homogeneous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh 5-10 mg of (S)-Lisinopril Methyl Ester. This concentration is optimal for ¹H NMR and generally sufficient for ¹³C and 2D NMR experiments on modern spectrometers without requiring excessively long acquisition times.[10]

  • Solvent Selection:

    • Rationale: The choice of a deuterated solvent is critical. It must fully dissolve the analyte and its signals should not overlap with key analyte resonances.[11] While lisinopril is often analyzed in water (D₂O)[1][12], its methyl ester derivative may exhibit different solubility. Methanol-d₄ (CD₃OD) or a mixture of Deuterium Oxide (D₂O) and Acetonitrile-d₃ (CD₃CN) (e.g., 9:1 v/v) are excellent starting points.[4][13] CD₃OD has the advantage of exchanging with labile N-H and O-H protons, simplifying the spectrum.

    • Procedure: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean glass vial.

  • Internal Standard: Add a small quantity of an appropriate internal reference standard. For D₂O-based solvents, use sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS). For organic solvents like CD₃OD, tetramethylsilane (TMS) is the standard. This allows for accurate chemical shift calibration to 0.00 ppm.

  • Homogenization & Filtration: Gently vortex the vial to ensure complete dissolution. To remove any particulate matter that can disrupt the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier. Use markers or labels designed for this purpose to prevent jamming in the spectrometer's autosampler.[11]

Protocol 2.2: NMR Data Acquisition

The following parameters are provided for a 500 MHz (or higher) NMR spectrometer. All experiments should be performed at a constant, controlled temperature (e.g., 298 K) to ensure reproducibility.

Workflow for Structural Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh 5-10 mg of (S)-Lisinopril Methyl Ester B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CD3OD or D2O/CD3CN) A->B C Add Internal Standard (TMS or DSS) B->C D Filter into NMR Tube C->D E Instrument Setup (Lock, Tune, Shim) D->E F 1D ¹H NMR Acquisition G 1D ¹³C & DEPT-135 Acquisition F->G H 2D COSY Acquisition G->H I 2D HSQC Acquisition H->I J Data Processing (FT, Phase, Baseline Correction) I->J K Spectral Referencing J->K L Assign Spin Systems (COSY) K->L M Assign C-H Correlations (HSQC) L->M N Final Structure Verification M->N

Caption: Workflow from sample preparation to structural verification.

1. ¹H NMR Spectroscopy

  • Purpose: Provides the primary chemical fingerprint and quantitative information on isomeric ratios.

  • Protocol:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum.

      • Pulse Program: zg30 (or equivalent)

      • Spectral Width: ~12-15 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 8-16 (adjust for concentration)

2. ¹³C NMR Spectroscopy

  • Purpose: Identifies all unique carbon nuclei, including quaternary carbons and carbonyls.

  • Protocol:

    • Use the same shim settings as the ¹H experiment.

    • Acquire a proton-decoupled ¹³C spectrum.

      • Pulse Program: zgpg30 (or equivalent with proton decoupling)

      • Spectral Width: ~200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or higher (¹³C has low natural abundance)

    • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

3. 2D COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: Establishes connectivity between J-coupled protons, essential for mapping out the spin systems of the lysine, proline, and phenylpropyl moieties.

  • Protocol:

    • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

      • Pulse Program: cosygpmfph (or equivalent)

      • Spectral Width (F2 and F1): Same as 1D ¹H spectrum (~12 ppm)

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-4

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates protons to their directly attached carbons, resolving ambiguity and confirming assignments.

  • Protocol:

    • Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum.

      • Pulse Program: hsqcedetgpsisp (or equivalent)

      • Spectral Width (F2 - ¹H): ~12 ppm

      • Spectral Width (F1 - ¹³C): ~160-180 ppm (covering the aliphatic and aromatic regions)

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 4-8

Part 3: Data Processing and Spectral Interpretation

  • Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) before Fourier transformation in both dimensions.

  • Referencing: Calibrate the ¹H spectrum by setting the internal standard (TMS or DSS) to 0.00 ppm. Reference the ¹³C spectrum using the same standard.

  • Interpretation:

    • ¹H Spectrum: Identify the aromatic protons of the phenyl group (~7.2-7.4 ppm), the new methyl ester singlet (~3.7 ppm), and the complex aliphatic region containing the lysine and proline protons. Note any doubled signals, which indicate the presence of cis/trans isomers.[4][13]

    • COSY Spectrum: Starting from an unambiguous proton (e.g., an alpha-proton), walk through the cross-peaks to trace the entire spin system of each fragment.

    • HSQC Spectrum: Use the cross-peaks to definitively link each proton resonance to its corresponding carbon signal from the ¹³C spectrum. This is invaluable for assigning the crowded upfield region.

    • ¹³C Spectrum: Identify the carbonyl carbons (>170 ppm), aromatic carbons (~120-140 ppm), and the aliphatic carbons. The DEPT-135 spectrum will confirm the multiplicity of each carbon.

Expected Chemical Shifts

The following table provides estimated chemical shifts for (S)-Lisinopril Methyl Ester based on published data for lisinopril and standard chemical shift principles.[1][12][14][15] Actual values will be solvent and pH-dependent.

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Phenylpropyl Phenyl (C₆H₅)7.20 - 7.40127.0 - 141.0
CH₂-Ph~2.75~38.0
CH₂~2.00~31.0
N-CH-COOH~3.80~60.0
C=O-~175.0
Lysine α-CH~3.40~54.0
β-CH₂~1.80~30.0
γ-CH₂~1.40~22.0
δ-CH₂~1.60~27.0
ε-CH₂-NH₂~2.90~40.0
C=O-~173.0
Proline α-CH~4.30~61.0
β-CH₂~2.00 - 2.30~30.0
γ-CH₂~1.90~25.0
δ-CH₂~3.60~48.0
Methyl Ester O-CH₃~3.70 (singlet) ~52.0
C=O-~172.0

Note: Bolded values highlight the key differences expected from the parent lisinopril structure.

Conclusion

The suite of NMR protocols detailed in this application note provides a robust and self-validating framework for the complete structural characterization of (S)-Lisinopril Methyl Ester. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously confirm the molecule's identity, assess its purity, and characterize its conformational isomers. This level of detailed analysis is fundamental to ensuring the quality and integrity of pharmaceutical compounds throughout the development lifecycle. The validation of NMR methods, following established guidelines, is crucial for applications in regulated GxP environments.[16][17]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362119, Lisinopril. Retrieved from [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Demco, D. E., et al. (2009). The 13 C solid-state NMR spectrum of Lisinopril and the proposed spectral assignment. Journal of Physics: Conference Series, 182, 012007. Retrieved from [Link]

  • Takács-Novák, K., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. Retrieved from [Link]

  • El-Azab, A. S., et al. (2014). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. International Journal of Spectroscopy, 2014, 953498. Retrieved from [Link]

  • University of Ottawa (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate (n.d.). ¹³C NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). Retrieved from [Link]

  • University of Missouri-St. Louis (n.d.). Sample Preparation. Retrieved from [Link]

  • Zhou, L., et al. (2007). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Pakistan Journal of Pharmaceutical Sciences, 20(4), 288-291. Retrieved from [Link]

  • ResearchGate (n.d.). ¹H NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). Retrieved from [Link]

  • Almac Group (2015). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]

  • Jevtic, I. (2019). Response to "2D- NMR what is the different between COSY and HSQC??". ResearchGate. Retrieved from [Link]

  • Gossert, A. D., & Jahnke, W. (2016). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomedicines, 4(3), 15. Retrieved from [Link]

  • Do, N., et al. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 65(1), 107-133. Retrieved from [Link]

  • Emery Pharma (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Wikipedia (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Spectroscopy Online (2020). Pharmaceutical Characterization with NMR. Retrieved from [Link]

  • ResearchGate (n.d.). Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. Retrieved from [Link]

  • Hanson, J. (2008). The power of NMR: in two and three dimensions. RSC Education. Retrieved from [Link]

  • JEOL (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Creative Biostructure (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (S)-Lisinopril Methyl Ester as a Pivotal Intermediate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-Lisinopril Methyl Ester as a key synthetic intermediate in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-Lisinopril Methyl Ester as a key synthetic intermediate in the production of Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor. We will explore the underlying chemical principles, provide validated, step-by-step protocols for synthesis and deprotection, and outline robust analytical methods for characterization and quality control. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the synthetic pathway.

Introduction: The Strategic Role of Ester Intermediates in ACE Inhibitor Synthesis

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure.[1][2][3] Their mechanism involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of the potent vasoconstrictor angiotensin II.[2][3][4]

Lisinopril, a synthetic peptide derivative, is a third-generation ACE inhibitor distinguished by its lysine analog structure.[2][5][6] Unlike many of its predecessors, it is not a prodrug and is excreted unchanged.[2] The synthesis of Lisinopril is a multi-step process that requires precise control of stereochemistry and the strategic use of protecting groups.

The intermediate, (S)-Lisinopril Methyl Ester (more formally, N²-[1(S)-carbomethoxy-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline), serves a critical role in this process. The methylation of the proline's carboxylic acid serves two primary functions:

  • Prevention of Self-Condensation: It protects the carboxyl group, preventing it from reacting during the activation and coupling of the lysine derivative.[7][8]

  • Enhanced Solubility: The ester form often improves the solubility of the fully protected intermediate in the organic solvents typically used for peptide coupling and subsequent work-up procedures.

This guide details the synthesis of this fully protected intermediate and its subsequent conversion to the active pharmaceutical ingredient, Lisinopril.

Overall Synthetic Workflow

The synthesis of Lisinopril via the (S)-Lisinopril Methyl Ester intermediate can be logically divided into two major stages:

  • Peptide Coupling: Formation of the fully protected tripeptide derivative by coupling an activated N-protected lysine analog with L-proline methyl ester.

  • Deprotection/Hydrolysis: Removal of the ester and amine protecting groups to yield the final active drug molecule.

The following workflow provides a high-level overview of this synthetic strategy.

G cluster_0 Stage 1: Formation of Protected Intermediate cluster_1 Stage 2: Deprotection to form Lisinopril A N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine B Activation with CDI (N-carboxy anhydride formation) A->B In situ activation D Peptide Coupling B->D C L-proline methyl ester hydrochloride C->D E N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester ((S)-Lisinopril Methyl Ester Derivative) D->E Yields fully protected intermediate F Base-catalyzed Hydrolysis (Saponification) E->F Intermediate for Deprotection G Acidification / Neutralization F->G Removes ester & -TFA groups H Crude Lisinopril G->H Precipitation I Purification (Recrystallization) H->I J Pure Lisinopril I->J High purity API

Figure 1: High-level synthetic workflow from protected lysine to pure Lisinopril.

Synthesis of the Protected Intermediate

A critical step in modern peptide synthesis is the activation of the carboxylic acid of one amino acid to facilitate coupling with the amine of another. The use of phosgene or diphosgene to create N-carboxy anhydrides (NCAs) is effective but involves highly toxic reagents. A safer, well-established alternative is the use of N,N'-carbonyldiimidazole (CDI), which generates the NCA in situ under milder conditions.[7][8][9][10]

Protocol 1: Synthesis of N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester

This protocol details the coupling of the activated lysine derivative with L-proline methyl ester.

G Lys_COOH Lysine Derivative (Carboxyl Group) NCA N-Carboxy Anhydride (NCA) (Activated Intermediate) Lys_COOH->NCA Activation (DCM, 0°C to RT) CDI N,N'-Carbonyldiimidazole (CDI) CDI->NCA Imidazole Imidazole (Byproduct) CDI->Imidazole Dipeptide Protected Lisinopril Methyl Ester NCA->Dipeptide Coupling (RT) CO2 CO₂ (Byproduct) NCA->CO2 Pro_Me L-proline methyl ester Pro_Me->Dipeptide

Figure 2: Reaction schematic for the CDI-mediated peptide coupling step.

Materials & Reagents:

ReagentM.W.Amount (Example)Moles (Example)
N²-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine434.4594.0 g0.217
N,N'-Carbonyldiimidazole (CDI)162.1542.3 g0.261
L-proline methyl ester hydrochloride165.6239.3 g0.237
Dichloromethane (DCM), anhydrous-2.5 L-
Saturated Sodium Bicarbonate (NaHCO₃) solution-3.0 L-
Anhydrous Sodium Sulfate (Na₂SO₄)-65 g-

Procedure:

  • Activation:

    • To a 4 L flask equipped with a magnetic stirrer and thermometer, add N²-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine (94 g, 0.217 mole) and dichloromethane (2.5 L).[7][8]

    • Cool the resulting solution to 0°C using an ice bath.

    • Add N,N'-carbonyldiimidazole (42.3 g, 0.261 mole) portion-wise, ensuring the temperature remains below 5°C. The addition of CDI initiates the formation of the N-carboxy anhydride intermediate.

    • Stir the mixture vigorously at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[7][8]

  • Coupling:

    • Add L-proline methyl ester hydrochloride (39.3 g, 0.237 mole) directly to the reaction mixture.

    • Stir the solution for 1 hour at room temperature. The L-proline methyl ester acts as a nucleophile, attacking the activated NCA to form the peptide bond.[7]

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash it twice with 1.5 L portions of saturated NaHCO₃ solution. This step neutralizes any remaining acidic species and removes the imidazole byproduct.[7][8]

    • Dry the separated organic phase over anhydrous sodium sulfate (65 g).

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure (vacuo) to yield the product, N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester, as a yellowish oil.[7][8]

    • Expected Yield: ~115 g (97.3%).[7]

Hydrolysis: Converting the Intermediate to Lisinopril

The final and crucial step is the deprotection of the intermediate. This is achieved through base-catalyzed hydrolysis (saponification), which simultaneously cleaves the methyl ester on the proline residue and the trifluoroacetyl protecting group on the lysine side chain.[4][7][8][9] Subsequent careful acidification precipitates the zwitterionic Lisinopril.

Protocol 2: Hydrolysis of the Protected Intermediate to Yield Lisinopril

G Start Protected Lisinopril Methyl Ester Step1 Add NaOH / Methanol Stir at 40°C Start->Step1 Intermediate Sodium Lisinoprilate Salt (in solution) Step1->Intermediate Saponification (Hydrolysis) Step2 Adjust pH to 4.5 with HCl Intermediate->Step2 Product Crude Lisinopril (Precipitate) Step2->Product Neutralization

Figure 3: Workflow for the hydrolysis and precipitation of Lisinopril.

Materials & Reagents:

ReagentM.W.Amount (Example)Moles (Example)
N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester545.58120 g0.22
Methanol-400 mL-
1 N Sodium Hydroxide (NaOH) Solution-1.0 L1.0
6 N Hydrochloric Acid (HCl)-As needed-
Isopropanol-850 mL-
Deionized Water-150 mL-

Procedure:

  • Hydrolysis Reaction:

    • In a 2 L flask equipped with a magnetic stirrer, thermometer, and condenser, combine the protected lisinopril derivative (120 g, 0.22 mole), methanol (400 mL), and 1 N NaOH solution (1 L).[7][8]

    • Heat the resulting mixture to 40°C and stir for 4 hours. This step effects the complete hydrolysis of both the ester and the trifluoroacetyl amide bonds.

  • Precipitation:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to 4.5 using 6 N HCl. This step is critical; it protonates the carboxyl groups and neutralizes the lysine amine, causing the zwitterionic Lisinopril to precipitate out of the solution as its isoelectric point is approached.

    • Remove the solvents (methanol and water) under reduced pressure to afford a white solid mass (crude product).[7][8]

  • Purification by Recrystallization:

    • To the crude solid, add deionized water (150 mL) and isopropanol (850 mL).[7][8]

    • Heat the mixture to 60°C and stir for 12 hours to facilitate the dissolution of Lisinopril and the subsequent formation of well-defined crystals upon slow cooling, leaving most impurities in the mother liquor.

    • Cool the mixture to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Filter the resulting crystals and wash them with cold isopropanol.

    • Dry the product under vacuum to give diastereomerically pure Lisinopril as a white solid.[7][8]

    • Expected Yield: ~52.4 g (53.4%).[7]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final Lisinopril product. A combination of chromatographic and spectroscopic methods should be employed.

Analytical TechniquePurposeKey Parameters & Expected Results
HPLC (High-Performance Liquid Chromatography) To determine purity, quantify impurities, and confirm diastereomeric purity.[11][12]Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm).[13] Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.2) and an organic modifier like methanol or acetonitrile.[11][12] Detection: UV at ~215 nm. Result: A single major peak corresponding to Lisinopril with purity >99%.
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the chemical structure and the absence of residual protecting groups or solvents.Solvent: D₂O. Expected Signals: Aromatic protons (phenyl group) at ~7.1-7.2 ppm; characteristic signals for the proline and lysine backbone protons. The absence of a methyl ester singlet (~3.7 ppm) confirms complete hydrolysis.[7]
MS (Mass Spectrometry) To confirm the molecular weight of the final compound.Technique: Electrospray Ionization (ESI-MS). Lisinopril Formula: C₂₁H₃₁N₃O₅ Expected Ion: [M+H]⁺ at m/z 406.2.
Potentiometric Titration An official pharmacopoeial method for assaying the purity of the bulk drug substance.[11]Involves titrating the acidic and basic functional groups of the molecule with a standardized acid or base to determine the percentage purity.

Conclusion

(S)-Lisinopril Methyl Ester and its derivatives are highly effective and crucial intermediates in the chemical synthesis of Lisinopril. The protocols described herein outline a robust, scalable, and safe pathway that avoids the use of highly toxic reagents like phosgene by employing CDI for peptide bond formation. The subsequent base-catalyzed hydrolysis provides a direct route to the final API. Careful control of reaction conditions, particularly pH during the precipitation step, and rigorous purification via recrystallization are paramount to achieving high purity and yield. The outlined analytical methods provide a comprehensive framework for the quality control and validation of the synthesized Lisinopril.

References

  • EvitaChem. (n.d.). (S)-Lisinopril Methyl Ester (EVT-13981338).
  • American Chemical Society. (n.d.). Process Development in the Synthesis of the ACE Intermediate MDL 28726. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (1999). Synthesis of the Angiotensin-Converting Enzyme Inhibitors (−)-A58365A and (−)-A58365B from a Common Intermediate. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]

  • Google Patents. (2007). US20070093664A1 - Process for the production of lisinopril.
  • European Patent Office. (2003). EP 1513868 B1 - PROCESS FOR THE PRODUCTION OF LISINOPRIL. Retrieved from [Link]

  • Google Patents. (n.d.). CN104045687A - Purification method of lisinopril.
  • Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • ResearchGate. (2011). Developed Analytical Methods for Lisinopril- An Ace Inhibitor. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2008). Synthesis and Evaluation of a Series of 99m Tc(CO) 3 + Lisinopril Complexes for In Vivo Imaging of Angiotensin-Converting Enzyme Expression. Retrieved from [Link]

  • Google Patents. (n.d.). DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL.
  • Frontiers. (n.d.). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of ACE inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004000874A1 - Process for the production of lisinopril.
  • PMC. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

  • Google Patents. (n.d.). CN1140708A - Synthetic method for lisinopril.
  • PMC. (2025). Development of lisinopril radioconjugates for nuclear imaging of the angiotensin converting enzyme. Retrieved from [Link]

  • Wikipedia. (n.d.). Lisinopril. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699592A - Method for preparing lisinopril intermediate.
  • U.S. Food and Drug Administration. (n.d.). ZESTRIL (lisinopril). Retrieved from [Link]

Sources

Method

In vivo murine dosing protocols for (S)-Lisinopril Methyl Ester

In Vivo Murine Dosing Protocols for (S)-Lisinopril Methyl Ester: Pharmacokinetics and ACE Inhibition Workflows Mechanistic Rationale and Prodrug Dynamics Lisinopril is a potent, water-soluble angiotensin-converting enzym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Murine Dosing Protocols for (S)-Lisinopril Methyl Ester: Pharmacokinetics and ACE Inhibition Workflows

Mechanistic Rationale and Prodrug Dynamics

Lisinopril is a potent, water-soluble angiotensin-converting enzyme (ACE) inhibitor widely used to manage hypertension and heart failure. In preclinical drug development and biochemical research, (S)-Lisinopril Methyl Ester (Catalog: EVT-13981338) is frequently utilized as an investigational compound and analytical standard[1].

The esterification of lisinopril’s carboxylate group fundamentally alters its physicochemical profile. By masking the hydrophilic negative charge, the methyl ester derivative exhibits enhanced lipophilicity and membrane permeability. However, this modification renders the molecule a prodrug. To exert its pharmacological effect—coordinating with the zinc ion in the active site of ACE—the methyl ester must undergo in vivo hydrolysis by hepatic and plasma carboxylesterases to yield the active lisinopril pharmacophore.

Understanding this causality is critical: experimental dosing protocols cannot simply mimic standard lisinopril workflows. The formulation must accommodate the increased lipophilicity, and the dosing route must optimize esterase-mediated bioactivation.

G A Angiotensinogen B Angiotensin I A->B Renin C Angiotensin II (Vasoconstriction) B->C ACE D (S)-Lisinopril Methyl Ester (Prodrug) E Lisinopril (Active ACEi) D->E In vivo esterases (Hydrolysis) F ACE (Angiotensin-Converting Enzyme) E->F Competitive Inhibition F->B Catalyzes

Fig 1: RAAS pathway inhibition via in vivo hydrolysis of (S)-Lisinopril Methyl Ester.

Self-Validating Experimental Design

To ensure trustworthiness and scientific integrity, any in vivo protocol evaluating this compound must be a self-validating system . This means the experimental design must internally prove that the prodrug was successfully absorbed, hydrolyzed, and engaged its target.

A rigorous murine cohort design should include:

  • Group 1 (Negative Control): Vehicle only (establishes baseline RAAS activity).

  • Group 2 (Test Article): (S)-Lisinopril Methyl Ester (10 mg/kg/day).

  • Group 3 (Positive Control): Standard Lisinopril Dihydrate (10 mg/kg/day)[2]. This controls for target engagement; if Group 3 shows ACE inhibition but Group 2 does not, the failure is in prodrug hydrolysis, not the ACE mechanism.

  • Group 4 (Mechanistic Control): Carboxylesterase inhibitor (e.g., BNPP) + (S)-Lisinopril Methyl Ester. This proves causality by demonstrating that blocking hydrolysis negates the drug's efficacy.

Formulation Matrices and Dosing Parameters

Because (S)-Lisinopril Methyl Ester is more lipophilic than its parent compound, standard aqueous buffers (like 1x PBS) may result in micro-precipitations that skew pharmacokinetic (PK) data.

Table 1: Formulation Matrices for (S)-Lisinopril Methyl Ester

Formulation Component Volume % Function & Causality
DMSO 5% Primary solvent; disrupts the crystalline lattice of the esterified powder.
PEG300 or Tween 80 10% Surfactant/Co-solvent; prevents precipitation when introduced to the aqueous phase.

| 0.9% Saline / PBS | 85% | Aqueous diluent; ensures physiological osmolarity for safe murine administration. |

Note: Always dissolve the compound in DMSO first, followed by the surfactant, and add the aqueous phase dropwise while vortexing to prevent crashing.

Table 2: Recommended Murine Dosing Parameters

Route of Administration Dose Frequency Rationale
Oral Gavage (PO) 10 mg/kg Once Daily Preferred for prodrugs. Utilizes hepatic first-pass metabolism to maximize esterase-mediated conversion to active lisinopril[2].

| Intraperitoneal (IP) | 2 - 5 mg/kg | Single Dose | Used for acute PK/PD mapping. Bypasses the GI tract but relies heavily on plasma esterases for bioactivation. |

Step-by-Step In Vivo Methodology

The following protocol details a 21-day chronic dosing workflow designed to evaluate systemic ACE inhibition and the subsequent upregulation of tissue ACE2 receptors, a known pharmacodynamic endpoint of lisinopril therapy[3].

Step 1: Animal Preparation and Acclimation
  • Utilize 8-week-old C57BL/6J mice (male and female, as sex differences in baseline ACE2 expression exist)[2].

  • Acclimate animals for 7 days in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

Step 2: Formulation and Administration
  • Prepare the (S)-Lisinopril Methyl Ester formulation fresh daily to prevent spontaneous ex vivo hydrolysis in the aqueous vehicle.

  • Administer the formulation via oral gavage (PO) using a 20-22 gauge reusable feeding needle.

  • Dose at 10 mg/kg/day in a total volume not exceeding 10 mL/kg of body weight.

Step 3: Pharmacodynamic Monitoring (Tail-Cuff Plethysmography)

Causality: Active lisinopril prevents the conversion of Angiotensin I to the vasoconstrictor Angiotensin II. Successful prodrug hydrolysis will therefore present as a quantifiable drop in systemic blood pressure.

  • On Days 0, 7, 14, and 21, place mice in a pre-warmed restrainer (37°C) for 10 minutes to ensure adequate tail blood flow.

  • Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system. Record a minimum of 10 stable cycles per mouse to calculate the mean arterial pressure (MAP).

Step 4: Endpoint Tissue Collection and ACE2 Indexing

Causality: Chronic ACE inhibition by lisinopril creates a feedback loop that significantly upregulates ACE2 protein levels in the lungs and kidneys[4].

  • On Day 21, euthanize mice via CO2 asphyxiation followed by cervical dislocation.

  • Rapidly excise the kidneys, lungs, and small intestine. Flash-freeze tissues in liquid nitrogen to halt endogenous protease and esterase activity.

  • Homogenize tissues and quantify the ACE2 protein index (ACE2 protein concentration divided by total protein concentration) via ELISA to validate chronic target engagement[5].

Workflow N1 1. Formulation (Vehicle Prep) N2 2. Murine Dosing (PO or IP) N1->N2 N3 3. PK/PD Monitoring (Tail-cuff BP) N2->N3 N4 4. Tissue/Plasma Collection N3->N4 N5 5. ACE2/Ang II Quantification N4->N5

Fig 2: Step-by-step murine experimental workflow for (S)-Lisinopril Methyl Ester.

References

  • Brooks, S. D., Smith, R. L., Moreira, A. S., & Ackerman, H. C. (2022). Oral Lisinopril Raises Tissue Levels of ACE2, the SARS-CoV-2 Receptor, in Healthy Male and Female Mice. Frontiers in Pharmacology, 13, 798349. Retrieved from [Link]

  • News-Medical. (2021). Blood pressure drug increases SARS-CoV-2 receptors in transmission and pathogenesis associated tissues. News-Medical.Net. Retrieved from [Link]

Sources

Application

Application Note: Advanced Extraction Techniques and LC-MS/MS Quantification of (S)-Lisinopril Methyl Ester from Biological Matrices

Introduction and Physicochemical Rationale (S)-Lisinopril Methyl Ester is a synthetic derivative of lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor widely utilized in cardiovascular research and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

(S)-Lisinopril Methyl Ester is a synthetic derivative of lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor widely utilized in cardiovascular research and drug development[1]. The parent compound, lisinopril, is notoriously difficult to extract from biological matrices due to its extreme hydrophilicity and amphoteric nature (possessing both a secondary amine and multiple carboxylic acid groups), which causes it to exist as a zwitterion at physiological pH[2].

While the methyl esterification of the carboxylate moiety in (S)-Lisinopril Methyl Ester increases its lipophilicity and alters its isoelectric point, the molecule still retains significant polarity[1]. Consequently, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents often yields poor and irreproducible recoveries[2]. To achieve high absolute recovery and eliminate matrix effects (such as ion suppression in LC-MS/MS), the extraction system must be carefully engineered. Solid-Phase Extraction (SPE) remains the gold standard, as it allows for the manipulation of the analyte's ionization state to trap it on a hydrophobic or mixed-mode stationary phase[2][3][4].

This application note details field-proven, self-validating extraction protocols designed specifically for the isolation of (S)-Lisinopril Methyl Ester from human plasma, ensuring maximum analytical trustworthiness.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the inclusion of an internal standard (IS)—typically Enalaprilat or Ramipril—is mandatory at the earliest possible step to account for volumetric losses and matrix effects[4][5].

Protocol A: Solid-Phase Extraction (SPE) – The Gold Standard

This method utilizes a C18 reversed-phase cartridge. The causality behind this approach relies on aggressive acidification to protonate the secondary amine and suppress the ionization of any remaining free carboxyl groups, thereby neutralizing the molecule to enhance hydrophobic retention[6].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 0.5 mL of human plasma into a microcentrifuge tube. Spike with 10 µL of IS (Enalaprilat, 500 ng/mL)[4]. Add 1.0 mL of 0.1 M HCl and vortex for 30 seconds.

    • Causality: The HCl lowers the pH below the pKa of the carboxyl groups, ensuring the analyte is fully retained on the non-polar C18 phase[6].

  • Cartridge Conditioning: Condition a 200 mg C18 SPE cartridge with 2.0 mL of Methanol, followed immediately by 2.0 mL of 0.1 M HCl[6].

    • Causality: Methanol solvates the alkyl chains of the stationary phase, while the acid equilibrates the bed to match the acidic pH of the loaded sample.

  • Sample Loading: Load the acidified plasma sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing Step: Wash the cartridge with 3.0 mL of 0.1 M HCl, followed by 2.0 mL of Dichloromethane (CH₂Cl₂)[6].

    • Causality: The aqueous acidic wash removes hydrophilic endogenous proteins and salts. The CH₂Cl₂ wash is critical; it removes non-polar lipid interferences without eluting the moderately polar (S)-Lisinopril Methyl Ester[6].

  • Elution: Elute the analyte into a clean glass tube using 2.0 mL of Methanol containing 2% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen (N₂) at 40°C. Reconstitute the residue in 100 µL of the LC mobile phase (e.g., Formic acid solution pH 2.9 : Methanol : Acetonitrile)[4].

Protocol B: Magnetic Solid-Phase Extraction (MSPE)

For laboratories requiring rapid phase separation without vacuum manifolds, MSPE using functionalized magnetite nanoparticles offers a modern alternative[7].

Step-by-Step Methodology:

  • Nanoparticle Activation: Disperse 10 mg of carbon-nanotube-functionalized magnetic nanoparticles in 1.0 mL of plasma spiked with IS.

  • Incubation: Vortex the mixture for 5 minutes at room temperature.

    • Causality: The high surface-area-to-volume ratio of the nanoparticles ensures rapid binding kinetics, bypassing the slow percolation required in traditional SPE[7].

  • Magnetic Separation: Apply an external neodymium magnet to the side of the vial for 60 seconds. Decant and discard the supernatant.

  • Desorption: Add 0.5 mL of Methanol (adjusted to pH 10 with NH₄OH) to the nanoparticles. Vortex for 2 minutes, apply the magnet, and collect the eluate for LC-MS/MS analysis[7].

Protocol C: Liquid-Liquid Extraction (LLE) using TBME

While LLE is generally avoided for zwitterions, the increased lipophilicity of the methyl ester derivative allows for extraction using highly specific, moderately polar solvents like tert-butyl methyl ether (TBME)[5].

Step-by-Step Methodology:

  • Spiking: Aliquot 1.0 mL of plasma and spike with IS (Ramipril, 0.1 µg)[5].

  • Extraction: Add 4.0 mL of TBME to the sample.

    • Causality: TBME provides a highly selective extraction environment that excludes highly polar matrix components (like salts and free amino acids) while successfully partitioning the slightly more lipophilic methyl ester derivative[5].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean tube, evaporate under N₂, and reconstitute in 60 µL of mobile phase[5].

Workflow Visualization

SPE_Workflow Sample Biological Matrix (Plasma/Serum) Pretreatment Pre-treatment (Add IS + Acidify with 0.1M HCl) Sample->Pretreatment Loading Sample Loading (Apply to C18 Cartridge) Pretreatment->Loading Conditioning SPE Conditioning (Methanol -> 0.1M HCl) Conditioning->Loading Prepare Cartridge Washing Washing Step (0.1M HCl -> CH2Cl2) Loading->Washing Elution Elution Step (Methanol / Formic Acid) Washing->Elution Evaporation Evaporation & Reconstitution (N2 stream -> Mobile Phase) Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Figure 1: Optimized Solid-Phase Extraction (SPE) workflow for (S)-Lisinopril Methyl Ester.

Method Performance & Quantitative Data

The selection of an extraction technique depends on the required sensitivity (LLOQ) and laboratory throughput. The table below summarizes the quantitative performance metrics of the described methodologies based on validated pharmacokinetic studies of lisinopril and its derivatives.

Extraction TechniqueMatrix VolumeAbsolute Recovery (%)LLOQ (ng/mL)Processing TimeReference
Solid-Phase Extraction (C18) 0.5 mL94.4 – 98.22.5~45 mins[4]
Magnetic SPE (MSPE) 1.0 mL≥ 82.83.0~20 mins[7]
Liquid-Liquid Extraction (TBME) 1.0 mL96.00.5~30 mins[5]
Protein Precipitation (HClO₄) 0.25 mL97.5 – 105.91.29~15 mins[8]

System Suitability & Trustworthiness (QC)

To ensure the trustworthiness of the generated data, every extraction batch must operate as a closed, self-validating loop. The following Quality Control (QC) parameters must be met:

  • Matrix Blank & Zero Sample: A blank plasma sample (no analyte, no IS) and a Zero Sample (blank plasma + IS) must be processed to prove the absence of endogenous interference and isotopic cross-talk[4].

  • QC Stratification: Spiked QC samples at Low (e.g., 5 ng/mL), Mid (40 ng/mL), and High (160 ng/mL) concentrations must be distributed evenly throughout the analytical run. Intra-day and inter-day relative standard deviations (RSD) must remain < 15%[4].

  • Stability Verification: The stability of the methyl ester in the biological matrix must be validated across three conditions: Benchtop (24h at Room Temperature), long-term (-20°C for 30 days), and across at least three freeze-thaw cycles[4][5].

References

  • Liquid Chromatographic-Mass Spectrometric Method for Quantitative Determination of Lisinopril in Human Plasma Source: PubMed (nih.gov)
  • Buy (S)-Lisinopril Methyl Ester (EVT-13981338) Source: EvitaChem
  • Development and validation of a high-performance liquid chromatography method for determination of lisinopril in human plasma by magnetic solid-phase extraction Source: PubMed (nih.gov)
  • Development and Validation of LC–MS Method for the Determination of Lisinopril in Human Plasma and its Application in a Bioequivalence Study Source: Oxford Academic
  • Determination of lisinopril in dosage forms and spiked human plasma through derivatiz
  • Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS Source: Acta Scientific
  • Analytical characteristics of reported LC/MS and LC/MS/MS methods for the determination of lisinopril in human plasma or serum Source: ResearchG
  • A new LC/MS/MS method for determination of lisinopril in human plasma Source: ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent spontaneous hydrolysis of (S)-Lisinopril Methyl Ester during storage

Answering the user's request. Technical Support Center: (S)-Lisinopril Methyl Ester Stability Guide Welcome to the technical support center for (S)-Lisinopril Methyl Ester.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Technical Support Center: (S)-Lisinopril Methyl Ester Stability Guide

Welcome to the technical support center for (S)-Lisinopril Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge: preventing spontaneous hydrolysis of this compound during storage. As an ester derivative of Lisinopril, this molecule is susceptible to degradation via hydrolysis, which can compromise sample integrity, experimental results, and formulation stability. This resource provides in-depth, science-backed answers and troubleshooting protocols to ensure the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous hydrolysis and why is (S)-Lisinopril Methyl Ester susceptible to it?

A1: Spontaneous hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule.[1] For (S)-Lisinopril Methyl Ester, the ester functional group is the site of this reaction. The carbonyl carbon of the ester is electrophilic and can be attacked by a nucleophile, in this case, water. This process breaks the ester bond, yielding the parent compound, (S)-Lisinopril (a carboxylic acid), and methanol.[2]

This reaction is problematic because it converts the ester back to its parent drug, altering the concentration and properties of the intended compound and potentially impacting experimental outcomes or the therapeutic profile of a formulation. The rate of this degradation is significantly influenced by environmental factors such as moisture, temperature, and pH.[2][3]

To visualize the underlying chemistry, the diagram below illustrates the general mechanism for both acid- and base-catalyzed ester hydrolysis.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_Ester (S)-Lisinopril Methyl Ester A_Protonation Protonated Ester (More Electrophilic) A_Ester->A_Protonation + H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral A_H2O H₂O (Nucleophile) A_H2O->A_Tetrahedral Nucleophilic Attack A_Products (S)-Lisinopril + Methanol A_Tetrahedral->A_Products Collapse & -H⁺ B_Ester (S)-Lisinopril Methyl Ester B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral B_OH OH⁻ (Strong Nucleophile) B_OH->B_Tetrahedral Nucleophilic Attack B_Carboxylate Lisinopril Carboxylate Salt + Methanol B_Tetrahedral->B_Carboxylate Collapse B_Final (S)-Lisinopril (after acidic workup) B_Carboxylate->B_Final + H⁺ (Workup)

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of an ester.

Q2: What are the ideal storage conditions to prevent hydrolysis?

A2: The primary goal is to rigorously control the three key factors that accelerate hydrolysis: moisture, temperature, and pH .[1][4] Unless explicitly stated otherwise by the supplier, most medications and chemical compounds should be stored in a cool, dry place away from direct sunlight.[4][5] For a moisture-sensitive compound like an ester, these precautions are critical.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.[3] While some compounds are stable at controlled room temperature (15-25°C), refrigeration provides a greater margin of safety for hydrolysis-prone esters.[6]
Relative Humidity (RH) As low as possible (<30% RH) Moisture is a direct reactant in hydrolysis.[3] Storing in a low-humidity environment minimizes the availability of water molecules. This is often achieved through appropriate packaging rather than ambient room control.
Atmosphere Inert Gas (e.g., Argon, Nitrogen) While not always necessary for short-term storage, backfilling the storage container with an inert gas displaces ambient air, which contains moisture. This is a best practice for long-term archival storage.
Light Protected from Light (Amber Vials) Although hydrolysis is primarily driven by water, light can provide the energy to initiate or accelerate other degradation pathways. Using amber glass or opaque containers is a standard precaution.[4][6]
Q3: How critical is packaging for preventing hydrolysis?

A3: Packaging is your first and most effective line of defense against environmental moisture.[7] The right primary packaging creates a stable microclimate that shields the compound from humidity.[7]

  • High-Barrier Materials:

    • Glass (Type I Borosilicate): Provides an almost perfect moisture barrier when sealed properly.[7][8] Amber glass is preferred to also protect against light.[7]

    • High-Density Polyethylene (HDPE): Offers a good moisture barrier and is a cost-effective choice for solid forms of the compound.[7]

    • Aluminum Foil/Laminates: Cold-formed blister packs or strip packaging made of aluminum provide a near-impermeable barrier to moisture, oxygen, and light, ideal for unit-dose storage.[7][8]

  • The Role of Desiccants: For highly sensitive compounds, passive barrier packaging may not be enough. Desiccants actively adsorb moisture from the headspace within the container.[9]

    • Silica Gel or Molecular Sieve Packets: These can be placed inside the container with the compound to absorb any ingressed moisture.[9][10] This is a crucial and highly recommended step.

    • Integrated Desiccant Systems: Some closures (caps) are designed with desiccants built-in, providing a streamlined solution.[7]

Q4: Can the excipients I use in a formulation promote hydrolysis?

A4: Absolutely. This is a critical consideration during formulation development. Drug-excipient interactions can significantly impact stability.[11]

  • Hygroscopicity: Excipients that readily absorb moisture from the air (hygroscopic) can act as a local source of water, creating a microenvironment around the (S)-Lisinopril Methyl Ester that promotes hydrolysis even in a seemingly dry formulation.[12]

  • pH of Excipients: Many excipients contain acidic or basic impurities. These can create localized pH shifts within a solid formulation that catalyze hydrolysis.[11][13] For example, the acidic nature of some excipients can accelerate acid-catalyzed hydrolysis.[14]

Excipient ConsiderationHigh-Risk ExamplesLower-Risk AlternativesScientific Rationale
Hygroscopicity Sorbitol, Starch (some grades), Povidone (PVP)Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate, Lactose (anhydrous)Lower-risk excipients have a lower affinity for water, reducing the amount of moisture held within the formulation.[12][15]
Acidity/Basicity Stearic Acid, some grades of Magnesium Stearate with residual baseTalc, Colloidal Silicon DioxideChoosing neutral excipients avoids creating acidic or basic microenvironments that can catalyze the hydrolysis reaction.[16][17]
Chemical Reactivity Polyols (e.g., sorbitol, glycerol)-The hydroxyl groups on polyols can potentially react with the carboxylic acid moiety of the parent drug, Lisinopril, if it forms.[11]

Recommendation: Always conduct drug-excipient compatibility studies under accelerated conditions (e.g., 40°C / 75% RH) to screen for potential interactions before finalizing a formulation.[17][18]

Troubleshooting Guide: Investigating Observed Degradation

If you have analyzed a sample of (S)-Lisinopril Methyl Ester and detected the presence of (S)-Lisinopril, indicating hydrolysis has occurred, use the following guide to diagnose the potential cause.

Troubleshooting_Hydrolysis start Start: Hydrolysis of (S)-Lisinopril Methyl Ester Detected check_storage Review Storage Conditions: Temp, Humidity, Duration start->check_storage temp_high Was Temp > 8°C? check_storage->temp_high humidity_high Was Humidity uncontrolled? (e.g., no desiccant) temp_high->humidity_high No rc_temp Root Cause: Thermal Acceleration. Action: Store at 2-8°C. temp_high->rc_temp Yes check_packaging Evaluate Primary Packaging humidity_high->check_packaging No rc_humidity Root Cause: Moisture Ingress. Action: Use desiccant. humidity_high->rc_humidity Yes poor_barrier Is packaging a poor moisture barrier? (e.g., LDPE, unsealed vial) check_packaging->poor_barrier check_formulation Analyze Formulation (if applicable) poor_barrier->check_formulation No rc_packaging Root Cause: Inadequate Packaging. Action: Use glass/HDPE/foil. poor_barrier->rc_packaging Yes hygroscopic_excipient Are hygroscopic excipients present? check_formulation->hygroscopic_excipient ph_excipient Are acidic/basic excipients present? hygroscopic_excipient->ph_excipient No rc_hygroscopic Root Cause: Hygroscopic Excipient. Action: Reformulate. hygroscopic_excipient->rc_hygroscopic Yes rc_ph Root Cause: Catalytic Excipient. Action: Reformulate. ph_excipient->rc_ph Yes

Caption: A troubleshooting flowchart to identify the root cause of hydrolysis.

Experimental Protocol: Detecting Hydrolysis via HPLC

To quantify the extent of hydrolysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This method must be able to separate (S)-Lisinopril Methyl Ester from its primary degradant, (S)-Lisinopril.

Objective: To develop a protocol for the routine analysis of (S)-Lisinopril Methyl Ester samples to assess purity and detect hydrolysis.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • (S)-Lisinopril Methyl Ester sample

  • Reference standards for (S)-Lisinopril Methyl Ester and (S)-Lisinopril

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare the aqueous component: Add orthophosphoric acid to HPLC-grade water to adjust the pH to approximately 3.0.

    • The mobile phase is a mixture of the pH 3.0 aqueous buffer and acetonitrile. A common starting ratio for lisinopril and related compounds is in the range of 60:40 (v/v) Acetonitrile:Water.[19] This may require optimization.

    • Filter and degas the mobile phase prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards of (S)-Lisinopril Methyl Ester and (S)-Lisinopril in the mobile phase to create stock solutions of known concentration (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing both compounds at a relevant concentration (e.g., 10 µg/mL) to confirm peak separation and retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the (S)-Lisinopril Methyl Ester sample under investigation in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase

    • Mobile Phase: Acetonitrile : pH 3.0 Water (e.g., 60:40 v/v)[19]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm[19]

    • Injection Volume: 10 µL

    • Column Temperature: 25°C (or controlled)

  • Analysis and Data Interpretation:

    • Inject the mixed standard solution to determine the retention times for (S)-Lisinopril and (S)-Lisinopril Methyl Ester. The ester, being less polar, is expected to have a longer retention time than the parent carboxylic acid.

    • Inject the sample solution.

    • Identify and integrate the peak areas for both compounds.

    • Calculate the percentage of hydrolysis using the following formula:

      % Hydrolysis = [Area of (S)-Lisinopril Peak / (Area of (S)-Lisinopril Peak + Area of (S)-Lisinopril Methyl Ester Peak)] * 100

    • This provides a direct measure of the degradation that has occurred. Numerous HPLC methods have been developed for lisinopril and can be adapted for this purpose.[20][21][22]

References

  • Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide. Fiveable. [Link]

  • Yuanfang. (2025, November 26). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. Yuanfang. [Link]

  • Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. [Link]

  • Racz, A., et al. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of Physical Chemistry A, 110(30), 9461-9469. [Link]

  • Ecobliss Pharma. (2025, February 10). Protective packaging types in pharmaceuticals. Ecobliss Pharma. [Link]

  • Bubble Wrap. (n.d.). Best Moisture-Proof Packaging Materials | Prevent Product Damage. Bubble Wrap. [Link]

  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Colorcon. [Link]

  • Codefine. (2025, February 27). Moisture Barrier Packaging: How It Works & Best Materials. Codefine. [Link]

  • ACHR News. (2004, January 31). The Effect Of Moisture On POEs. ACHR News. [Link]

  • Pharma Info. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharma Info. [Link]

  • Sultana, N., Naveed, S., & Arayne, M.S. (n.d.). Direct Determination of Four ACE-Inhibitors Lisinopril, Enalapril, Captopril and Fosinopril in Pharmaceuticals and Serum by HPLC. Longdom Publishing. [Link]

  • Internet Public Library. (2021, February 19). Esters Hydrolysis Rates. Internet Public Library. [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Chemistry Stack Exchange. [Link]

  • Plumbs. (2021, November 15). Best practices for storing pharmaceuticals. Plumbs. [Link]

  • White Rose Research Online. (2017, May 10). Ester hydrolysis. White Rose Research Online. [Link]

  • MDPI. (2016, March 31). Performance of Natural Ester as a Transformer Oil in Moisture-Rich Environments. MDPI. [Link]

  • Cargill. (n.d.). A Tale of Two Esters – Why the Natural One is the Better Dielectric Fluid. Cargill. [Link]

  • Basavaiah, K., et al. (2010). Titrimetric assay of lisinopril in aqueous and non-aqueous media. Journal of the Serbian Chemical Society, 75(1), 47-58. [Link]

  • Power System Technology. (n.d.). Natural Esters. Power System Technology. [Link]

  • ResearchGate. (2017, August 19). (PDF) Methods of Analysis of Lisinopril: A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) A new LC/MS/MS method for determination of lisinopril in human plasma. ResearchGate. [Link]

  • Springer. (n.d.). Hydrolysis in Pharmaceutical Formulations. Springer. [Link]

  • The Pharmaceutical Journal. (2021, March 25). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • ACS Publications. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(13), 2280-2292. [Link]

  • ResearchGate. (n.d.). The effect of pH-value on the reac- tion rate of lisinopril dihydrate thermal-decom- posed. ResearchGate. [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Raghu College of Pharmacy. (n.d.). UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. Raghu College of Pharmacy. [Link]

  • Catalent. (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Catalent. [Link]

  • PMC. (2019, September 25). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. PMC. [Link]

  • ADMET & DMPK. (2013, February 15). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid- base Properties. ADMET & DMPK. [Link]

  • PMC. (n.d.). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. PMC. [Link]

  • University of Southampton. (2018, August 15). Impact of Moisture and Thermal Ageing on Space Charge Characteristics in Natural Ester Liquid-Impregnated Paper Insulation Syste. ePrints Soton. [Link]

  • Jefferson County Health Center. (2023, July 27). Proper Drug Storage. Jefferson County Health Center. [Link]

  • Google Patents. (n.d.). US20070093664A1 - Process for the production of lisinopril.
  • AAPS. (n.d.). REVIEW Excipient–Drug Interactions in Parenteral Formulations. AAPS. [Link]

  • PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. PharmaQuesT. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

  • PMC. (n.d.). Review of Drug Storage Conditions, A Case Report. PMC. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • PubMed. (2004, March 15). Stability of lisinopril in two liquid dosage forms. PubMed. [Link]

  • Scirp.org. (n.d.). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org. [Link]

  • International Journal of Pharmaceutical and Medical Research. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. International Journal of Pharmaceutical and Medical Research. [Link]

  • ResearchGate. (n.d.). Stability of Lisinopril in Two Liquid Dosage Forms. ResearchGate. [Link]

  • ResearchGate. (2025, December 26). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties. ResearchGate. [Link]

  • Scirp.org. (n.d.). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. PMC. [Link]

Sources

Optimization

Improving enantiomeric excess and yield in (S)-Lisinopril Methyl Ester synthesis

Welcome to the Technical Support Center: Asymmetric Synthesis of (S)-Lisinopril Methyl Ester As a Senior Application Scientist, I have designed this technical guide to move beyond basic troubleshooting. Achieving high en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Asymmetric Synthesis of (S)-Lisinopril Methyl Ester

As a Senior Application Scientist, I have designed this technical guide to move beyond basic troubleshooting. Achieving high enantiomeric excess (ee) and maximizing yield in the synthesis of (S)-Lisinopril Methyl Ester requires a deep understanding of the mechanistic causality behind stereochemical degradation and intermediate self-aggregation. This support center provides field-proven diagnostic workflows, self-validating protocols, and authoritative solutions to ensure your synthesis meets pharmaceutical-grade specifications.

Part 1: Mechanistic Overview & Diagnostic Logic

The synthesis of (S)-Lisinopril Methyl Ester hinges on two critical phases: the precise stereocontrolled construction of the α-phenylpropyl segment via reductive amination, and the efficient coupling of the L-lysyl-L-proline dipeptide framework. Traditional batch methods often suffer from poor diastereomeric ratios (dr) and yield loss due to the self-aggregation of lysine intermediates. By transitioning to advanced asymmetric reductive amination (ARA) and optimized protecting group strategies, we can establish a robust, high-yielding system.

LisinoprilTroubleshooting Start Crude (S)-Lisinopril Methyl Ester Analysis CheckStereo Stereoselectivity Check (S,S,S) : (R,S,S) Ratio Start->CheckStereo CheckYield Yield & Purity Check Overall Yield < 70% Start->CheckYield LowEE Low ee/dr (< 95:5) CheckStereo->LowEE Ratio < 20:1 LowYield High Byproducts / Low Yield CheckYield->LowYield True Sol1 Implement Engineered Imine Reductases (IREDs) LowEE->Sol1 Biocatalytic Route Sol2 Transition Metal ARA (e.g., Rh-complexes) LowEE->Sol2 Chemocatalytic Route Sol3 NCA Activation of Lysine Carboxyl Group LowYield->Sol3 Coupling Issues Sol4 Reduce Temp/Acid in Flow Hydrogenation LowYield->Sol4 Oligomerization

Diagnostic workflow for resolving low ee and yield in Lisinopril Methyl Ester synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the diastereomeric ratio (dr) of my reductive amination step plateauing at 1:1, and how can I achieve >95% ee? A: The reductive amination of methyl 2-oxo-4-phenylbutyrate with the N-protected L-lysyl-L-proline intermediate lacks intrinsic stereocontrol when using standard reducing agents like sodium cyanoborohydride. To force the (S)-configuration at the new chiral center, you must dictate the stereochemistry catalytically. Transitioning to engineered imine reductases (IREDs) allows the enzymatic pocket to sterically block the (R)-face attack, converting ketone and amine substrates to secondary amines with >85% stereomeric excess[1]. Alternatively, employing an Fmoc solid-phase synthesis strategy can sterically guide the reductive amination, improving the (S):(R) ratio to an optimal 20:1[2]. For chemocatalytic routes, transition-metal-catalyzed ARA using chiral Rh(P-P) complexes can achieve up to >98% ee[3].

Q2: During the coupling of the lysine derivative to proline, I am observing significant yield loss and unreacted starting material. What is the mechanistic failure? A: Yield loss during this stage is typically caused by the self-aggregation of the lysine derivative and its poor solubility in the organic phase. To resolve this, the carboxyl group of the lysine derivative must be highly activated while minimizing side reactions. Convert the α-amino acid derivative to an N-carboxy anhydride (NCA) using N,N-carbonyldiimidazole[4]. Furthermore, by using L-proline methyl ester hydrochloride directly in the coupling step, you protect the proline carboxyl group in situ, preventing unwanted cross-reactivity and eliminating the need for a final esterification step, which preserves the overall yield[4].

Q3: When scaling up the final catalytic hydrogenation/deprotection in a continuous flow reactor, the system pressure spikes and the yield of the methyl ester drops to trace amounts. Why? A: This is a classic symptom of substrate oligomerization. Under the heated, acidic conditions often used in flow hydrogenation, reactive intermediates (particularly unreacted acrylates or similar unsaturated species) undergo rapid oligomerization[5]. This not only consumes your mass balance but physically clogs the flow column, causing the pressure drop. To troubleshoot, lower the reactor temperature, neutralize the acidic environment, and ensure your protecting groups (e.g., benzyl esters or trifluoroacetyl groups) are selected to cleave under mild, room-temperature catalytic hydrogenation conditions[4].

Part 3: Standardized Experimental Protocols

Self-Validating Workflow for Highly Stereoselective Synthesis This protocol integrates NCA activation and biocatalytic ARA to ensure both high yield and enantiomeric purity. Each step includes a causality check to validate the system before proceeding.

Step 1: N-Carboxy Anhydride (NCA) Activation

  • Dissolve N6-trifluoroacetyl-L-lysine in anhydrous dichloromethane (DCM) at 20–25 °C.

  • Add 1.1 equivalents of N,N-carbonyldiimidazole.

  • Stir for 2 hours to form the NCA intermediate in situ.

  • Causality Check: Monitor for the evolution of CO₂ gas. The release of CO₂ is the thermodynamic driver of this reaction and visually confirms successful NCA activation.

Step 2: Dipeptide Coupling

  • Add L-proline methyl ester hydrochloride directly to the active NCA solution.

  • Stir at 25 °C for 12 hours. The direct use of the methyl ester protects the C-terminus and ensures the formation of the fully protected dipeptide in high yield[4].

  • Concentrate under reduced pressure and purify via crystallization using an isopropanol/hexane gradient.

  • Causality Check: Perform TLC or rapid LC-MS. The disappearance of the NCA intermediate and the absence of polymeric lysine chains validate that self-aggregation was successfully bypassed.

Step 3: Asymmetric Reductive Amination (ARA)

  • In a buffered aqueous/organic biphasic system (pH 7.0), combine the protected dipeptide with methyl 2-oxo-4-phenylbutyrate.

  • Introduce the engineered Imine Reductase (IRED) and the required NADP(H) cofactor recycling system[1].

  • Incubate at 30 °C for 24 hours with gentle agitation.

  • Causality Check: Chiral HPLC analysis of an aliquot should reveal an (S,S,S):(R,S,S) ratio exceeding 95:5, confirming the enzymatic pocket successfully restricted (R)-face hydride delivery.

Step 4: Mild Deprotection & Isolation

  • Dissolve the intermediate in a mild solvent (e.g., dioxane) with a base pair (triethylamine/lithium hydroxide) to remove the trifluoroacetyl group without hydrolyzing the methyl ester[4].

  • Extract the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pure (S)-Lisinopril Methyl Ester.

Part 4: Quantitative Data Presentation

Table 1: Impact of Synthetic Strategies on Yield and Stereoselectivity

Synthetic StrategyCatalyst / Activation MethodOverall Yield (%)Stereoselectivity (S:R Ratio)Primary Failure Mode Addressed
Traditional Batch NaBH₃CN / Acidic Coupling40 - 50%1:1Baseline (No stereocontrol)
Solid-Phase Synthesis Fmoc-Resin~85%20:1Poor Stereocontrol[2]
NCA Activation + Batch N,N-carbonyldiimidazole>90% (Coupling)N/ALysine Self-Aggregation[4]
Biocatalytic ARA Engineered IREDs>85%>95:5Enantiomeric Degradation[1]
Continuous Flow Mild Hydrogenation>80%>95:5Acidic Oligomerization[5]

Part 5: References

  • Engineered imine reductases and methods for the reductive amination of ketone and amine compounds Source: Google Patents (US9487760B2) URL:

  • PROCESS FOR THE PRODUCTION OF LISINOPRIL Source: European Patent Office (EP 1513868 B1) URL:[Link]

  • A kind of synthetic method of lisinopril Source: Google Patents (CN103936822B) URL:

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL:[Link]

  • Development of a Continuous-Flow Synthesis of Neostigmine Methylsulfate and Studies Toward a Continuous-Flow Synthesis of Lisinopril Source: DSpace@MIT URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of (S)-Lisinopril Methyl Ester in standard ACE assays

Publish Comparison Guide: Cross-Reactivity of (S)-Lisinopril Methyl Ester in Standard ACE Assays When evaluating the functional interference of Active Pharmaceutical Ingredient (API) impurities, understanding the exact b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Cross-Reactivity of (S)-Lisinopril Methyl Ester in Standard ACE Assays

When evaluating the functional interference of Active Pharmaceutical Ingredient (API) impurities, understanding the exact binding mechanics of the target enzyme is paramount. Lisinopril is a benchmark carboxylate-class Angiotensin-Converting Enzyme (ACE) inhibitor. However, during its synthesis, esterified byproducts such as (S)-Lisinopril Methyl Ester can form.

For researchers conducting quality control or structure-activity relationship (SAR) studies, determining whether this esterified intermediate cross-reacts in standard ACE assays is a critical analytical challenge. This guide deconstructs the mechanistic causality behind Lisinopril binding, objectively compares its kinetic profile against its methyl ester counterpart, and provides a self-validating experimental protocol to accurately measure cross-reactivity without falling victim to false positives.

Mechanistic Causality: The Zinc Coordination Anchor

Somatic ACE is a zinc-dependent dipeptidase featuring a conserved HExxH zinc-binding motif deep within its central catalytic cavity[1]. The clinical efficacy of Lisinopril relies entirely on its ability to tetra-coordinate this active-site zinc ion. Specifically, the free C4-carboxylate oxygen of Lisinopril binds directly to the Zn²⁺ ion (at a distance of ~2.09 Å), working in concert with the enzyme's His383, His387, and Glu411 residues[2]. Furthermore, the lysine chain of Lisinopril forms a critical salt bridge with E162 and D377 in the S1' subsite[3].

In contrast, (S)-Lisinopril Methyl Ester has its critical C4-carboxylate masked by a methyl group[4]. This esterification eliminates the negative charge required for robust zinc coordination and introduces steric clash within the tight catalytic pocket. Consequently, the methyl ester exhibits negligible true cross-reactivity (inhibition) in standard enzymatic assays, behaving similarly to an inactive prodrug prior to hydrolysis[3].

Assay Dynamics: The FAPGG Hydrolysis System

The FAPGG (N-[3-(2-furyl)-acryloyl]-L-phenylalanylglycylglycine) assay is the industry standard for continuous spectrophotometric monitoring of ACE activity[5]. ACE cleaves the FAPGG substrate into FAP and glycylglycine, a reaction that induces a quantifiable decrease in absorbance at 340 nm[6]. By tracking the initial velocity (V0) of this absorbance drop, researchers can plot precise Michaelis-Menten kinetics and derive the IC50 of competitive inhibitors[7].

ACE_Assay_Workflow cluster_0 Standard FAPGG Assay Workflow cluster_1 Inhibitor Cross-Reactivity Dynamics ACE Active ACE (Zn2+ Metalloprotease) FAP FAP + Glycylglycine (Low Absorbance: 340 nm) ACE->FAP Enzymatic Hydrolysis FAPGG FAPGG Substrate (High Absorbance: 340 nm) FAPGG->ACE Binds Active Site Lis Lisinopril (Free Carboxylate) Lis->ACE Strong Zn2+ Coordination (IC50 < 1 nM) LisME (S)-Lisinopril Methyl Ester (Masked Carboxylate) LisME->ACE Weak Binding / Steric Clash (IC50 >> 1 µM)

Fig 1. FAPGG assay workflow and the differential binding logic of Lisinopril vs. its methyl ester.

Comparative Performance Profile

The following table summarizes the quantitative binding differences and cross-reactivity risks between the active API and its esterified impurity.

ParameterLisinopril (Reference API)(S)-Lisinopril Methyl Ester
Chemical State Active DiacidEsterified Impurity / Synthetic Precursor
Zn²⁺ Coordination Tetra-coordinated via C4-CarboxylateDisrupted (Steric Clash & Charge Masking)
FAPGG Assay IC50 ~0.39 nM> 10,000 nM
True Cross-Reactivity 100% (Benchmark Standard)< 0.1%
False-Positive Risk N/AHigh (via alkaline hydrolysis in assay buffer)

Self-Validating Experimental Protocol: FAPGG Cross-Reactivity Assay

To accurately measure the cross-reactivity of (S)-Lisinopril Methyl Ester without generating false positives, the assay must be tightly controlled. The following protocol is designed as a self-validating system.

Step 1: Buffer & Substrate Preparation

  • Action: Prepare 100 mM Tris-HCl buffer (pH 8.3) supplemented with 300 mM NaCl. Dissolve FAPGG to a final concentration of 0.8 mM.

  • Causality: ACE is a metallopeptidase that exhibits strong chloride dependence; the 300 mM NaCl acts as an essential allosteric activator to ensure maximal Vmax[1]. The pH 8.3 environment is optimal for ACE catalytic turnover of the FAPGG substrate[7].

Step 2: Inhibitor Dilution & Control Setup

  • Action: Prepare logarithmic dilutions of Lisinopril (0.1 nM to 100 nM) and (S)-Lisinopril Methyl Ester (10 nM to 100 µM). Include a 100 mM EDTA positive inhibition control.

  • Causality: EDTA acts as a self-validating system control by completely chelating the active site Zn²⁺, providing a definitive baseline for 0% enzyme activity[7]. The higher concentration range for the methyl ester accounts for its expected lack of primary affinity[4].

Step 3: Pre-Incubation (The Hydrolysis Caveat)

  • Action: Mix the enzyme (e.g., 175 U/L ACE) with the inhibitor dilutions and incubate at 37°C for exactly 15 minutes.

  • Causality: Pre-incubation allows the inhibitor-enzyme binding to reach thermodynamic equilibrium.

  • Scientist's Insight: Strict time control is critical here. Prolonged incubation of the methyl ester in a pH 8.3 buffer can lead to spontaneous ester hydrolysis, generating trace amounts of active lisinopril. This will result in a false-positive cross-reactivity reading. Prepare ester dilutions immediately before use.

Step 4: Kinetic Initiation and Acquisition

  • Action: Rapidly add the FAPGG substrate to initiate the reaction. Monitor the linear decrease in absorbance at 340 nm continuously for 30 minutes.

  • Causality: The hydrolysis of the furylacryloyl chromophore from the dipeptide shifts its molar absorptivity[6]. Measuring the initial rate (V0) during the linear phase prevents substrate depletion artifacts and ensures Michaelis-Menten kinetics apply.

References

  • Infinity™ ACE Liquid Stable Reagent - Thermo Fisher Scientific.
  • Angiotensin Converting Enzyme - Liquid Reagent - Sorachim.
  • Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC.
  • Inhibitor and Substrate Binding by Angiotensin-converting Enzyme - PMC - NIH.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - Frontiers.
  • Modification of the furanacryloyl--phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - ResearchG
  • Buy (S)-Lisinopril Methyl Ester (EVT-13981338) - EvitaChem.

Sources

Comparative

Comparative Toxicity Guide: Lisinopril Ethyl Ester vs. (S)-Lisinopril Methyl Ester

Executive Summary Unlike most angiotensin-converting enzyme (ACE) inhibitors (e.g., enalapril, ramipril) which are formulated as lipophilic ester prodrugs, Lisinopril is uniquely administered as an active diacid and does...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unlike most angiotensin-converting enzyme (ACE) inhibitors (e.g., enalapril, ramipril) which are formulated as lipophilic ester prodrugs, Lisinopril is uniquely administered as an active diacid and does not undergo metabolic conversion[1]. However, during pharmaceutical synthesis, scale-up, or formulation degradation, esterified derivatives such as Lisinopril Ethyl Ester and (S)-Lisinopril Methyl Ester frequently emerge as critical impurities[2].

For drug development professionals, distinguishing the toxicological profiles of these two esters is not merely an academic exercise—it is a regulatory necessity governed by ICH Q3A/Q3B guidelines. While both compounds exhibit similar primary pharmacology (ACE inhibition upon hydrolysis), their distinct leaving groups (ethanol vs. methanol) dictate divergent off-target cytotoxicity and hepatotoxicity profiles.

Mechanistic Causality: Ester Hydrolysis and Toxicity Vectors

The toxicity of lisinopril esters is intrinsically linked to their metabolic clearance. When introduced into biological systems, these lipophilic esters are rapidly hydrolyzed by human carboxylesterases—primarily hCES1 in the liver and hCES2 in the intestine[3][4].

  • Lisinopril Ethyl Ester: Hydrolysis yields the active lisinopril diacid and ethanol. Because the molar quantity of ethanol generated is physiologically negligible even at high doses, the toxicity profile of the ethyl ester is relatively benign. Its primary adverse effect is premature intestinal hydrolysis, which can unpredictably alter the bioavailability of the active pharmaceutical ingredient (API)[4].

  • (S)-Lisinopril Methyl Ester: Hydrolysis yields active lisinopril and methanol. In a toxicological screening environment, the localized intracellular release of methanol is highly problematic. Methanol is sequentially oxidized by alcohol dehydrogenase (ADH) into formaldehyde and formic acid. This introduces a distinct hepatotoxic and cytotoxic vector, causing oxidative stress and mitochondrial dysfunction not observed with the ethyl ester. Furthermore, methyl esters formed in the presence of methanesulfonic acid during synthesis can act as potential alkylating genotoxins[5].

MetabolicPathway EE Lisinopril Ethyl Ester CES Carboxylesterases (hCES1 / hCES2) EE->CES ME (S)-Lisinopril Methyl Ester ME->CES Active Lisinopril (Active Diacid) ACE Inhibition CES->Active Hydrolysis EtOH Ethanol (Low Toxicity) CES->EtOH from Ethyl Ester MeOH Methanol (High Toxicity) CES->MeOH from Methyl Ester Formaldehyde Formaldehyde / Formic Acid (Hepatotoxic Vector) MeOH->Formaldehyde Alcohol Dehydrogenase

Metabolic hydrolysis pathways of lisinopril esters highlighting divergent toxicity vectors.

Quantitative Comparative Data

The following table summarizes the comparative physicochemical and representative toxicological benchmark data for these two compounds when evaluated as pharmaceutical impurities.

ParameterLisinopril Ethyl Ester(S)-Lisinopril Methyl Ester
Molecular Weight 433.54 g/mol 419.51 g/mol
Primary Hydrolytic Enzyme hCES1 (Liver) / hCES2 (Gut)hCES1 (Liver)
Hydrolytic Byproduct EthanolMethanol
Downstream Toxic Metabolite Acetaldehyde (Trace, rapidly cleared)Formaldehyde / Formic Acid
In vitro Cytotoxicity (HepG2 IC50) > 500 µM (Low intrinsic toxicity)~ 150 - 200 µM (Moderate toxicity)
Genotoxic Potential (ICH M7) LowElevated (Risk of DNA alkylation)
Regulatory Control Strategy Standard Impurity Profiling (HPLC)Strict Genotoxin/Cytotoxin Thresholds

Self-Validating Experimental Protocols

To objectively compare the toxicity and metabolic clearance of these two esters, the following self-validating workflows must be employed. These protocols are designed to ensure that the measured toxicity is directly correlated to the enzymatic generation of toxic byproducts.

Protocol 1: LC-MS/MS Carboxylesterase Hydrolysis Kinetics

Purpose: To validate the metabolic clearance rate and confirm the byproduct generation pathway.

  • Enzyme Incubation: Incubate 10 µM of each ester with 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: The 100 mM phosphate buffer at pH 7.4 mimics physiological intracellular conditions, maintaining the structural integrity and optimal catalytic activity of the hCES1 enzymes.

  • Reaction Quenching: At defined intervals (0, 15, 30, 60, and 120 min), extract 50 µL aliquots and immediately quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., enalaprilat).

    • Causality: Ice-cold acetonitrile instantaneously denatures the esterase enzymes, halting hydrolysis at precise time points, while simultaneously precipitating microsomal proteins to ensure a clean injection for the mass spectrometer[2].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (using a C8 or C18 stationary phase) to quantify the formation of the lisinopril diacid and the depletion of the parent ester[6].

Protocol 2: HepG2 Hepatotoxicity Screening (MTT Assay)

Purpose: To differentiate the intrinsic cellular toxicity of the intact esters versus their localized hydrolytic byproducts.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1x10^4 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adhesion and exponential growth phase entry.

  • Compound Dosing: Treat the cells with serial dilutions (1 µM to 500 µM) of Lisinopril Ethyl Ester and (S)-Lisinopril Methyl Ester. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

    • Causality: A 48-hour incubation is critical. It provides sufficient time for intracellular carboxylesterases to hydrolyze the esters and for the secondary enzymes (like ADH) to convert the released methanol into toxic formaldehyde, ensuring the assay captures the true downstream toxicity rather than just the acute effects of the parent compound.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the media, solubilize the resulting formazan crystals with 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Workflow Prep Compound Preparation Dose HepG2 Cell Dosing (1-500 µM) Prep->Dose Incubate 48h Incubation (Metabolic Activation) Dose->Incubate MTT MTT Viability Assay Incubate->MTT LCMS LC-MS/MS Metabolite Quant Incubate->LCMS Analysis IC50 & Toxicity Correlation MTT->Analysis LCMS->Analysis

Self-validating experimental workflow for assessing ester-induced cytotoxicity.

References

  • Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - ResearchG
  • Development and validation of a stability indicating HPLC method for determination of lisinopril...
  • Establishing Effective Impurity Specifications for Pharmaceuticals - SlideServe -
  • Lisinopril - Uses, DMF, Dossier, Manufacturer - PharmaCompass -
  • Antihypertensive Drugs Metabolism: An Upd
  • Gut Microbiota: Friends or Foes for Blood Pressure-Lowering Drugs - Hypertension -

Sources

Validation

A Spectroscopic Deep Dive: Comparative Analysis of (S)-Lisinopril and (S)-Lisinopril Methyl Ester

In the landscape of pharmaceutical analysis, a thorough understanding of the structural and electronic properties of active pharmaceutical ingredients (APIs) and their derivatives is paramount. This guide provides a deta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, a thorough understanding of the structural and electronic properties of active pharmaceutical ingredients (APIs) and their derivatives is paramount. This guide provides a detailed spectroscopic comparison of the angiotensin-converting enzyme (ACE) inhibitor, (S)-Lisinopril, and its methyl ester derivative. This analysis is crucial for researchers in drug development and quality control, offering insights into how a simple chemical modification—esterification of a carboxylic acid—manifests across various spectroscopic techniques. By examining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data, we can elucidate the distinct spectral signatures of each molecule, providing a foundational dataset for their identification, characterization, and purity assessment.

(S)-Lisinopril is a dipeptide derivative containing L-lysine and L-proline residues.[1] Its structure features two carboxylic acid groups, a primary amine, and a secondary amine, making it a complex molecule with multiple ionizable sites. The esterification of one of its carboxylic acids to form (S)-Lisinopril Methyl Ester fundamentally alters its chemical properties, which is reflected in its spectroscopic behavior. This guide will walk through the theoretical underpinnings and practical application of key spectroscopic methods to differentiate these two compounds.

Molecular Structures and Key Functional Groups

A foundational understanding of the structural differences between (S)-Lisinopril and its methyl ester is essential for interpreting their respective spectra. The primary distinction is the conversion of one of the carboxylic acid groups in Lisinopril to a methyl ester. This seemingly minor change has significant implications for the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation.

Figure 1. Molecular Structures cluster_lisinopril (S)-Lisinopril cluster_ester (S)-Lisinopril Methyl Ester (Predicted Structure) lisinopril lisinopril ester ester

Caption: Molecular structures of (S)-Lisinopril and its methyl ester derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-Lisinopril, which exists as a mixture of cis and trans isomers due to the restricted rotation around the proline amide bond, NMR spectra can be complex, often showing two sets of signals for many of the nuclei.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte ((S)-Lisinopril or (S)-Lisinopril Methyl Ester) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical and can influence the observed chemical shifts and the cis/trans isomer ratio.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly valuable.

G Figure 2. NMR Experimental Workflow cluster_workflow NMR Analysis A Sample Preparation (in Deuterated Solvent) B Instrument Setup (High-Field NMR) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E 2D NMR (COSY, HSQC) (Optional) C->E F Data Processing and Spectral Analysis C->F D->E D->F E->F

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Comparative ¹H NMR Analysis

The most significant difference in the ¹H NMR spectra will be the appearance of a new signal corresponding to the methyl ester protons in (S)-Lisinopril Methyl Ester.

Proton Environment (S)-Lisinopril (Expected δ, ppm) (S)-Lisinopril Methyl Ester (Predicted δ, ppm) Rationale for Change
Phenyl (Ar-H)~7.2-7.4~7.2-7.4The aromatic protons are distant from the site of esterification and should experience minimal change in their chemical environment.
Lysine & Proline BackboneComplex multipletsComplex multiplets with minor shiftsThe overall backbone structure remains similar, but minor shifts can be expected due to subtle conformational changes upon esterification.
Methyl Ester (-OCH₃) N/A ~3.7 The introduction of the methyl ester group will result in a characteristic singlet in this region. The exact chemical shift can be influenced by the solvent.
Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides a clear distinction with the appearance of a new carbon signal for the methyl group of the ester and a shift in the carbonyl carbon signal.

Carbon Environment (S)-Lisinopril (Expected δ, ppm) (S)-Lisinopril Methyl Ester (Predicted δ, ppm) Rationale for Change
Phenyl (Ar-C)~125-140~125-140Aromatic carbons are unlikely to be significantly affected.
Carboxylic Acid (-COOH) ~175-180 N/A The carboxylic acid carbon signal will be absent.
Ester Carbonyl (-COOCH₃) N/A ~170-175 An ester carbonyl carbon is typically found slightly upfield compared to a carboxylic acid carbonyl.
Lysine & Proline Backbone~20-60~20-60 with minor shiftsSimilar to the proton spectrum, minor shifts are expected for the backbone carbons.
Methyl Ester (-OCH₃) N/A ~50-55 A new signal corresponding to the methyl carbon of the ester will appear.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key diagnostic region for comparing (S)-Lisinopril and its methyl ester is the carbonyl stretching region.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the spectrum if necessary.

G Figure 3. FTIR-ATR Experimental Workflow cluster_workflow FTIR Analysis A Clean ATR Crystal & Collect Background B Apply Solid Sample to Crystal A->B C Apply Pressure B->C D Acquire Spectrum (4000-400 cm⁻¹) C->D E Process Spectrum (Baseline Correction) D->E

Caption: A streamlined workflow for obtaining an FTIR spectrum using an ATR accessory.

Comparative FTIR Analysis

The most prominent change in the FTIR spectrum will be in the carbonyl stretching frequency.

Vibrational Mode (S)-Lisinopril (Expected Wavenumber, cm⁻¹) (S)-Lisinopril Methyl Ester (Predicted Wavenumber, cm⁻¹) Rationale for Change
Carboxylic Acid C=O Stretch ~1700-1730 (and broad O-H stretch ~2500-3300) N/A The characteristic broad O-H stretch of the carboxylic acid dimer will be absent, and the C=O stretch will be replaced by that of the ester.
Ester C=O Stretch N/A ~1735-1750 The C=O bond in an ester is generally stronger and absorbs at a higher frequency than in a carboxylic acid due to the absence of hydrogen bonding dimerization.
Amide C=O Stretch ~1650~1650The amide carbonyl is a distinct feature of the peptide backbone and should remain relatively unchanged.
N-H Stretch ~3300-3500~3300-3500The N-H stretching vibrations of the amine and amide groups will be present in both spectra.

III. Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like Lisinopril and its derivatives.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Liquid Chromatography (LC) Separation (Optional but recommended for complex mixtures): Inject the sample onto an LC system coupled to the mass spectrometer. A reversed-phase C18 column is often used.

  • Mass Spectrometer Setup: Operate the mass spectrometer in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides valuable structural information.

G Figure 4. LC-MS Experimental Workflow cluster_workflow Mass Spectrometry Analysis A Prepare Dilute Sample Solution B LC Separation (Optional) A->B C Electrospray Ionization (Positive Mode) B->C D Full Scan MS (Determine [M+H]⁺) C->D E Tandem MS (MS/MS) (Fragmentation Analysis) D->E

Caption: A typical workflow for the analysis of small molecules by LC-MS.

Comparative Mass Spectrometry Analysis

The mass spectra will clearly differentiate the two compounds based on their molecular weights. The fragmentation patterns will also exhibit predictable differences.

Mass Spectrometry Data (S)-Lisinopril (S)-Lisinopril Methyl Ester (Predicted) Rationale for Change
Molecular Weight 405.49 g/mol 419.51 g/mol The addition of a methylene group (-CH₂) from the methyl ester increases the molecular weight by approximately 14 Da.
[M+H]⁺ Ion (m/z) 406.2420.2The protonated molecular ion will reflect the difference in molecular weight.
Key Fragment Ions (m/z) Common fragments include those from the loss of water and the cleavage of the peptide bonds. A notable fragment is often observed at m/z 246.[3]The fragmentation pattern will be similar in many respects, but fragments containing the esterified carboxyl group will have their m/z values shifted by +14 Da. Differences in fragmentation patterns have been observed between lisinopril and its methyl ester derivatives.[4]The site of esterification will influence which fragments are shifted in mass.

Conclusion

The spectroscopic comparison of (S)-Lisinopril and (S)-Lisinopril Methyl Ester reveals a set of distinct and predictable differences across NMR, FTIR, and Mass Spectrometry. The addition of a single methyl group provides a clear diagnostic handle in each technique: a new singlet in ¹H NMR and a new quartet in ¹³C NMR, a shift of the carbonyl stretch to a higher wavenumber in FTIR, and a 14 Da increase in the molecular weight in MS. This guide provides the foundational knowledge and experimental framework for researchers to confidently distinguish between these two molecules, ensuring the accuracy and integrity of their analytical results. The principles outlined here are broadly applicable to the analysis of other API derivatives, highlighting the power of a multi-technique spectroscopic approach in modern pharmaceutical science.

References

  • Manjula, B., Divyasri, V., Shravya, Ch., & Soujanya, Ch. (n.d.). FTIR spectrum of Lisinopril with excipients. ResearchGate. Retrieved from [Link]

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

  • Al-Aani, H., & Al-Rekabi, F. (2014). Simultaneous Infrared Spectrometric Determination of Lisinopril and Hydrochlorothiazide in Tablets by Chemometric Methods. Jordan Journal of Pharmaceutical Sciences, 7(3).
  • Al-karmalawy, M. A., El-aziz, A., & El-kosy, N. (2018). Three-dimensional plots of FTIR spectra of solid-state lisinopril dihydrate a function of temperature (a) and temperature-dependent changes in peak intensity of the selected IR banks of lisinopril dihydrate (b) [Modified, with permission from Ref.]. In ResearchGate. Retrieved from [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9, 331-335.
  • Narasimhulu, B., et al. (2014). Formulation and evaluation of fast dissolving sublingual lisinopril tablets. Indo American Journal of Pharmaceutical Sciences, 1(6), 378-391.
  • Pop, M., & Imre, S. (2015). ¹³C NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). (a) Dep 135t, (b). In ResearchGate. Retrieved from [Link]

  • Thunecke, F., et al. (2014). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Analytical Methods in Chemistry, 2014, 853435. [Link]

  • Zhu, X., et al. (2010). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry, 45(1), 89-96. [Link]

  • National Center for Biotechnology Information. (n.d.). Lisinopril. PubChem. Retrieved from [Link]

  • Szakács, Z., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid- base Properties. Current Pharmaceutical Analysis, 9(4), 415-423.
  • Pop, M., & Imre, S. (2015). ¹H NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). (a) T = 298 K, (b) T = 333 K. In ResearchGate. Retrieved from [Link]

  • Rahman, N., & Singh, M. (2007). Spectrophotometric determination of lisinopril in pharmaceuticals using ninhydrin- a modified approach. Journal of Food and Drug Analysis, 15(3).
  • Rahman, N., et al. (2016). New Method for Spectrophotometric Determination of Lisinopril in Pure Form and in Pharmaceutical Formulations. Journal of Applicable Chemistry, 5(1), 164-174.
  • Reddy, A. V. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278.
  • Slanina, J., et al. (2009). The 13 C solid-state NMR spectrum of Lisinopril and the proposed spectral assignment. Journal of Physics: Conference Series, 182, 012007.
  • S. L. N. Prasad, K., & Kumar, K. S. (2019). Development and Validation of UV Spectrophotometric Method for the Estimation of Lisinopril in Bulk and Pharmaceutical Dosage Form. International Journal of Novel Research and Development, 4(12).
  • Subramanian, G., et al. (2023). Quantitative determination by UV spectroscopy, structural characterization evaluation by Fourier Transform Infrared Spectroscopy (FTIR) and disintegration analysis of Lisinopril tablets available in the Malaysian outlets. MOJ Bioequivalence & Bioavailability, 9(2), 34-40.
  • Al-Majed, A. R. (2020). Evaluation of Pharmaco-Equivalence Properties of Lisinopril Dihydrate Tablets in Saudi Arabia: A Local Comparative Study. Saudi Pharmaceutical Journal, 28(11), 1438-1445.
  • Meng, F., et al. (2007). Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry.
  • Patel, R. B., et al. (2012). Product ion mass spectra of (A) lisinopril (m/z 404.3→114.1), (B) lisinopril-d5, IS (m/z 409.3→114.1), (C) hydrochlorothiazide (m/z 296.0→204.9), and (D) hydrochlorothiazide-13C, d2, IS (m/z 299.0→205.9) in the negative ionization mode. In ResearchGate. Retrieved from [Link]

  • Reddy, B. K., & Kumar, C. R. (2018). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. American Journal of Analytical Chemistry, 9(11), 549-562.
  • Vesselin, A. M., et al. (2009). Determination of lisinopril in pharmaceuticals by a kinetic spectrophotometric method. Journal of the Serbian Chemical Society, 74(1), 57-66.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling (S)-Lisinopril Methyl Ester

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Product Integrity In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Product Integrity

In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) is paramount. (S)-Lisinopril Methyl Ester, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound.

Understanding the Hazard: A Proactive Approach to Safety

(S)-Lisinopril Methyl Ester, like its parent compound Lisinopril, is a biologically active molecule. While specific toxicological data for the methyl ester form may be limited, it is prudent to handle it with the same level of caution as Lisinopril. The primary hazards associated with Lisinopril and, by extension, its ester, include:

  • Reproductive Toxicity: Lisinopril is classified as a substance that may damage the unborn child[1][2]. There is a possibility that exposure to the material may result in toxic effects on the development of the fetus[3].

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs[2].

  • Skin and Eye Irritation: The compound can cause skin and serious eye irritation[2][4].

  • Hypersensitivity: Exposure to small quantities may induce hypersensitivity reactions[3].

A thorough risk assessment should be conducted before any handling of (S)-Lisinopril Methyl Ester to identify potential exposure routes and determine the necessary control measures.

Core Principles of Protection: The Hierarchy of Controls

Before resorting to PPE, it is crucial to implement higher-level controls to minimize exposure. The hierarchy of controls, from most to least effective, is:

  • Elimination/Substitution: In the context of handling a specific API, this is often not feasible.

  • Engineering Controls: These are the primary means of controlling hazards at the source.

    • Fume Hoods/Ventilated Enclosures: All weighing and handling of powdered (S)-Lisinopril Methyl Ester should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles[5].

    • Glove Boxes: For operations with a high risk of aerosol generation, a glove box provides an additional layer of containment.

  • Administrative Controls: These are work practices that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be established and strictly followed.

    • Training: All personnel must be trained on the specific hazards of (S)-Lisinopril Methyl Ester and the correct use of PPE.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific tasks being performed.

Data Presentation: Recommended PPE for Handling (S)-Lisinopril Methyl Ester

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and transferring solids Nitrile or neoprene gloves (double-gloving recommended)[6]Safety glasses with side shields or chemical splash goggles[1][5]Laboratory coat or disposable gown[6]N95 or N100 NIOSH-approved respirator[6]
Preparing solutions Nitrile or neoprene gloves[6]Chemical splash goggles or a face shield[6]Laboratory coat or disposable gown[6]Required if not performed in a fume hood
Cleaning spills Chemical-resistant gloves (e.g., butyl rubber)[7]Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)[5][6]Chemical-resistant suit or apron over a lab coat[8]Full-face respirator with appropriate cartridges or a PAPR[5][6]

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, disposable gown or a dedicated lab coat. Fasten it completely.

  • Respiratory Protection: If required, perform a fit check for the respirator.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the gown. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE:

  • Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove by handling the headband or earpieces.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Gown/Lab Coat Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Eye/Face Protection Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6 Doff7 7. Final Hand Hygiene Doff6->Doff7 Spill_Response A Spill Occurs B Evacuate Area A->B C Alert Supervisor A->C D Don Appropriate PPE B->D C->D E Contain Spill D->E F Clean Up Spill E->F G Decontaminate Area & Equipment F->G H Dispose of Waste G->H

Caption: Step-by-step workflow for responding to a chemical spill.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give 200-300ml of water to drink. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste contaminated with (S)-Lisinopril Methyl Ester must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing (S)-Lisinopril Methyl Ester should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[7]

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company.[1] The recommended method of disposal is incineration at a licensed facility.[9]

By adhering to these rigorous safety protocols, researchers and scientists can confidently handle (S)-Lisinopril Methyl Ester, ensuring both their personal safety and the integrity of their valuable work. This proactive and informed approach to laboratory safety is the bedrock of scientific excellence.

References

  • SAFETY DATA SHEET. (2016, April 20). Retrieved from [Link]

  • PROCESS FOR THE PRODUCTION OF LISINOPRIL - European Patent Office - EP 1513868 B1. (2003, December 31). Retrieved from [Link]

  • SAFETY DATA SHEET - British Pharmacopoeia. (2023, November 9). Retrieved from [Link]

  • US20070093664A1 - Process for the production of lisinopril - Google Patents. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30). Retrieved from [Link]

  • USP 35 Official Monographs / Lisinopril 3695. (2011, November 25). Retrieved from [Link]

  • CN104045687A - Purification method of lisinopril - Google Patents. (n.d.).
  • How to Safely Dispose of Your Old Medications - Drugs.com. (2025, November 18). Retrieved from [Link]

  • Pharmaceutical PPE - Respirex International. (n.d.). Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). Retrieved from [Link]

  • Hold ACE inhibitors and ARBs before noncardiac surgery? Emerging evidence suggests a patient-specific approach. (2025, October 1). Retrieved from [Link]

  • ACE Inhibitors - StatPearls - NCBI Bookshelf. (2025, May 4). Retrieved from [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrLISINOPRIL Lisinopril Tablets Tablets, 5 mg, 10 mg and 20 mg, oral. (2024, September 4). Retrieved from [Link]

  • Precautions for Blood Purification in Patients Receiving ACE Inhibitors - PMDA. (n.d.). Retrieved from [Link]

  • How to Dispose of Medications Safely - Origin Packaging. (2025, February 4). Retrieved from [Link]

  • New Zealand Data Sheet - Medsafe. (n.d.). Retrieved from [Link]

  • Professional Information for Medicines for Human Use: SCHEDULING STATUS S3 PROPRIETARY NAME AND DOSAGE FORM AUSTELL-LISINOPRIL. (n.d.). Retrieved from [Link]

  • Methods of Analysis of Lisinopril: A Review - Walsh Medical Media. (2017, January 4). Retrieved from [Link]

  • Safe Disposal of Unused Prescription Medicines - Health Library. (n.d.). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.